Procyanidin B6
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-ZBRHZRBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028815 | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-58-2 | |
| Record name | Procyanidin B6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Procyanidin B6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols, and biological significance of Procyanidin B6. The information is tailored for professionals in research and drug development, with a focus on data clarity and methodological detail.
Chemical Structure and Identification
This compound is a B-type proanthocyanidin, a class of oligomeric flavonoids found in various plants.[1][2] It is specifically a dimer composed of two (+)-catechin units linked by a C4→C6 bond with an alpha configuration.[1][3] This linkage is less common than the C4→C8 linkage found in other procyanidin isomers like procyanidin B3.[4][5] this compound has been isolated from plants such as the leaves and fruit of cowberry (Vaccinium vitis-idaea), grape seeds, and has also been found in beer.[1][3]
Chemically, it is classified as a hydroxyflavan, a proanthocyanidin, and a biflavonoid.[3][6] Its structure is formally described by the systematic IUPAC name: (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: 2D representation of the this compound molecule.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties of this compound is presented in the table below. This data is essential for analytical chemistry, computational modeling, and drug formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₆O₁₂ | [1][3] |
| Molecular Weight | 578.52 g/mol | [1][6] |
| Exact Mass | 578.14242626 Da | [3][6] |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [3] |
| CAS Number | 12798-58-2 | [1][3] |
| InChI Key | GMISZFQPFDAPGI-ZBRHZRBFSA-N | [3] |
| SMILES | C1--INVALID-LINK--O)[C@H]3--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O">C@@HO | [3] |
| Topological Polar Surface Area | 221 Ų | [3][6] |
| Hydrogen Bond Donor Count | 10 | [6] |
| Hydrogen Bond Acceptor Count | 12 | [6] |
| Rotatable Bond Count | 3 | [6] |
| XLogP3 | 2.4 | [6] |
| Complexity | 925 | [6] |
Experimental Protocols
The synthesis and isolation of pure this compound are challenging due to the presence of various isomers in natural sources.[5] Several chemical synthesis strategies have been developed to overcome this.
A notable method for the stereoselective synthesis of this compound involves a Lewis acid-catalyzed intramolecular condensation.[4][7] This approach achieves regioselectivity for the 4-6 linkage without needing to modify the 8-position of the catechin unit.[5]
Methodology:
-
Regioselective Deprotection: The 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3′,4′-tetra-O-TBDMS-(+)-catechin is selectively removed using trifluoroacetic acid (TFA).[4]
-
Linker Attachment: The resulting 5-hydroxyl group of the nucleophile is connected to the 3-hydroxyl group of an electrophile (5,7,3′,4′-tetra-O-benzylated-(+)-catechin) using azelaic acid as a linker.[4][5]
-
Intramolecular Condensation: The key C-C bond formation is achieved through an SnCl₄-catalyzed intramolecular condensation, which proceeds smoothly to yield the 4-6 condensed dimer.[4][8]
-
Deprotection: The final step involves the removal of protecting groups to yield this compound.[8]
The workflow for this synthesis is outlined in the diagram below.
Caption: Workflow for the regioselective synthesis of this compound.
An alternative approach involves the semisynthesis of dimeric procyanidins from polymeric procyanidin fractions, followed by isolation.[9]
Methodology:
-
Depolymerization and Reaction: Procyanidin-rich extracts (e.g., from grape seeds or white willow bark) are subjected to acid catalysis in the presence of an excess of a flavan-3-ol like (+)-catechin. This process depolymerizes the polymers and allows the resulting carbocations to react with the added catechin, forming dimers.[9]
-
Fractionation and Isolation: The resulting mixture of dimeric procyanidins is then fractionated. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate this compound and other dimers on a preparative scale.[9]
Biological Activities and Signaling Pathways
Proanthocyanidins, including this compound, are recognized for a wide range of biological activities, making them subjects of intense research in nutrition and medicine.[5][10][11] These activities are largely attributed to their potent antioxidant properties, which are reported to be significantly higher than those of Vitamin C and Vitamin E.[10][11]
Key Biological Activities:
-
Antioxidant: Procyanidins are powerful scavengers of reactive oxygen species (ROS), protecting cells from oxidative stress.[10][12]
-
Anti-inflammatory: They can downregulate pro-inflammatory markers and cytokines such as NADPH oxidase, IL-6, and TNF-α.[13]
-
Cardiovascular Health: Procyanidins may improve vascular health by promoting vasodilation through increased nitric oxide (NO) production, reducing platelet aggregation, and preventing the oxidation of low-density lipoproteins (LDL).[12]
-
Anticancer: Various studies suggest that proanthocyanidins can modulate processes involved in cancer development.[5][12]
-
Metabolic Regulation: They have been shown to influence lipid metabolism, repress hepatic lipogenesis, and may have applications in managing metabolic disorders.[11][13]
Proanthocyanidins exert their effects by modulating several key cellular signaling pathways.
Caption: Procyanidin modulation of key cellular signaling pathways.
The MAPK/ERK and PI3K/Akt pathways are central to regulating cellular processes like inflammation, apoptosis, and survival.[13] Proanthocyanidins have been shown to interact with these pathways, which helps to explain their broad spectrum of biological effects.[13] For instance, by modulating the MAPK/ERK-NF-κB link, they can suppress inflammatory responses.[13] Their influence on the PI3K/Akt pathway is crucial for regulating cell survival and apoptosis.[13]
Conclusion
This compound is a structurally distinct proanthocyanidin dimer with significant potential in therapeutic and nutraceutical applications. A thorough understanding of its chemical structure, properties, and synthesis is crucial for researchers and developers aiming to harness its biological activities. The methodologies for its regioselective synthesis and isolation provide a pathway to obtaining pure samples for further investigation into its mechanisms of action and potential health benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Procyanidin B6: Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavan-3-ol composed of two (+)-catechin units linked by a C4–C6 bond. As a member of the vast family of polyphenolic compounds, this compound has garnered interest within the scientific community for its potential health benefits, stemming from its antioxidant and bioactive properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and current understanding of the biological interactions of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Natural Sources and Distribution of this compound
This compound is found in a variety of plant-based foods and beverages. Its concentration can vary significantly depending on the plant species, variety, maturity, and processing methods.
Quantitative Distribution of this compound
The following table summarizes the quantitative data available for this compound in several natural sources. It is important to note that the quantification of individual procyanidins is a complex analytical challenge, and the data presented here is based on available scientific literature.
| Natural Source | Plant Part/Product | Concentration of this compound | Reference(s) |
| Grapes (Vitis vinifera) | Seeds (cv. Semillon) | Major dimeric procyanidin in early development | [1] |
| Seeds (cv. Ugni blanc) | Major dimeric procyanidin in early development | [1] | |
| Cowberry (Vaccinium vitis-idaea) | Leaves and Fruit | Isolated from this source | [2] |
| Beer | - | Present | [2] |
Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of foodstuffs.
Experimental Protocols
The accurate extraction, isolation, and quantification of this compound are crucial for research and development. The following sections detail generalized experimental protocols that can be adapted for the specific analysis of this compound.
Extraction of Procyanidins from Plant Material
This protocol outlines a general procedure for the extraction of procyanidins, including this compound, from solid plant matrices.
Materials:
-
Lyophilized and finely ground plant material (e.g., grape seeds, cowberry leaves)
-
Acetone/water (e.g., 70:30, v/v)
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., Sephadex LH-20)
Procedure:
-
Extraction: Macerate the powdered plant material with the acetone/water mixture at room temperature. Repeat the extraction multiple times to ensure exhaustive recovery of procyanidins.
-
Solvent Removal: Combine the extracts and remove the acetone using a rotary evaporator under reduced pressure.
-
Purification: The resulting aqueous extract can be further purified by liquid-liquid extraction with a non-polar solvent to remove lipids and other interfering substances.
-
Fractionation (Optional): For isolation of dimeric procyanidins, the purified extract can be subjected to column chromatography on Sephadex LH-20, eluting with methanol to separate different classes of procyanidins based on their degree of polymerization.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of individual procyanidins.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or fluorescence detector (FLD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the different procyanidin oligomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV absorbance at 280 nm or fluorescence detection (excitation ~280 nm, emission ~310 nm).
-
Quantification: A calibration curve is generated using a certified this compound standard.
Structural Confirmation by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides a highly sensitive and selective method for the structural confirmation and quantification of this compound.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Methodology:
-
Chromatography: A sub-2 µm particle size column is used for rapid and high-resolution separation. The mobile phases are similar to those used in HPLC.
-
Mass Spectrometry: Analysis is typically performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound are monitored for selective quantification. The fragmentation pattern provides structural confirmation.
Biological Interactions and Signaling Pathways
While research on the specific signaling pathways modulated by this compound is still emerging, studies on procyanidin mixtures and other specific dimers provide insights into their potential biological activities. The following diagrams illustrate general signaling pathways that are known to be influenced by procyanidins. It is hypothesized that this compound may exert its effects through similar mechanisms.
General Experimental Workflow for Procyanidin Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of procyanidins from a plant source.
Putative Anti-Inflammatory Signaling of Procyanidins via NF-κB Pathway
Procyanidins have been shown to modulate inflammatory responses by interfering with the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.
Potential Modulation of the Nrf2/ARE Antioxidant Pathway by Procyanidins
Procyanidins may also exert their antioxidant effects by activating the Nrf2/ARE signaling pathway. This pathway upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.
Conclusion and Future Directions
This compound is a naturally occurring dimer with potential bioactivity. While its presence has been confirmed in several dietary sources, comprehensive quantitative data across a broader range of foods is still needed. The experimental protocols provided herein offer a foundation for the accurate analysis of this compound. The exploration of the specific signaling pathways modulated by this compound is a promising area for future research. Elucidating these mechanisms will be crucial for understanding its potential role in human health and for the development of novel therapeutic and nutraceutical applications. Further studies are warranted to isolate and characterize the biological effects of pure this compound to move beyond the current understanding, which is largely based on studies of procyanidin mixtures.
References
- 1. Concentration and compositional changes of procyanidins in grape seeds and skin of white Vitis vinifera varieties [agris.fao.org]
- 2. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Procyanidin B6 in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidin B6, a B-type proanthocyanidin, is a dimeric flavonoid composed of two (+)-catechin units linked by a C4→C6 interflavan bond.[1] As a member of the proanthocyanidin (PA) family, also known as condensed tannins, this compound is found in various plant tissues, including grape seeds and skin, and contributes to the sensory properties and potential health benefits of many plant-derived foods and beverages.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, including the enzymatic and regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.
The Procyanidin Biosynthesis Pathway: An Overview
This compound is synthesized via the well-established flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway. This pathway generates the flavan-3-ol monomer, (+)-catechin, which serves as the building block for this compound.
The biosynthesis can be broadly divided into three stages:
-
Phenylpropanoid Pathway: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions, including hydroxylation and CoA ligation, leads to the formation of p-coumaroyl-CoA.
-
Flavonoid Biosynthesis Core Pathway: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI). A series of hydroxylations and reductions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucoanthocyanidins.
-
Flavan-3-ol and Procyanidin Biosynthesis: The final steps involve the conversion of leucoanthocyanidins to flavan-3-ol monomers and their subsequent polymerization into procyanidins. Two key enzymes are involved in the formation of the monomeric units:
-
Leucoanthocyanidin Reductase (LAR): LAR directly reduces leucoanthocyanidins (specifically leucocyanidin) to produce 2,3-trans-flavan-3-ols, such as (+)-catechin.[4]
-
Anthocyanidin Reductase (ANR): ANR converts anthocyanidins (formed from leucoanthocyanidins by anthocyanidin synthase/leucoanthocyanidin dioxygenase, ANS/LDOX) into 2,3-cis-flavan-3-ols, such as (-)-epicatechin.[4]
-
This compound is specifically a dimer of (+)-catechin, indicating the crucial role of the LAR-mediated pathway in providing its monomeric units.
The Enigmatic Dimerization Step: Formation of the C4→C6 Linkage
The precise enzymatic mechanism governing the condensation of two (+)-catechin units to form the specific C4→C6 linkage of this compound remains an area of active investigation. While the more common C4→C8 linkage is predominant in many procyanidins, the factors dictating the regioselectivity of the interflavan bond formation are not fully understood.[5][6]
Several hypotheses have been proposed for the polymerization of proanthocyanidins:
-
Non-enzymatic Condensation: It has been suggested that the condensation of flavan-3-ols could occur non-enzymatically under specific physiological conditions, such as acidic pH in the vacuole where PAs accumulate.[7] In this model, a carbocation is generated at the C4 position of a flavan-3-ol unit (the extension unit), which then electrophilically attacks the electron-rich C6 or C8 position of another flavan-3-ol unit (the terminal unit).[5]
-
Enzymatic Control: There is growing evidence suggesting that the polymerization process is, at least in part, enzymatically controlled to ensure stereospecificity and regioselectivity. Potential enzyme candidates include:
-
Polyphenol Oxidases (PPOs) and Laccases: These enzymes are known to catalyze the oxidation of phenols, leading to the formation of reactive quinone methides or radicals that can then polymerize.[4][8][9][10] It is plausible that specific PPOs or laccases could be involved in the oxidative coupling of (+)-catechin units to form this compound.
-
A Putative "Procyanidin Synthase": The existence of a specific enzyme or enzyme complex that catalyzes the condensation reaction has been proposed, although such an enzyme has yet to be definitively isolated and characterized for B-type procyanidin formation.
-
The ratio of C4→C8 to C4→C6 linkages in procyanidins is generally around 3:1, but this can vary depending on the plant species and the specific flavan-3-ol units involved.[5] The predominance of the C4→C6 linkage in certain 5-deoxy PAs suggests that the substitution pattern of the flavan-3-ol A-ring can influence the site of condensation.[5]
Quantitative Data on this compound Biosynthesis
Quantitative data specifically detailing the enzymatic kinetics and in vivo concentrations of intermediates for the biosynthesis of this compound are scarce in the literature. However, data on the overall procyanidin content and the relative abundance of different isomers in various plant tissues can provide insights into the regulation and efficiency of the pathway.
| Plant Material | Procyanidin Isomer | Concentration/Abundance | Reference |
| Grape Seeds (Vitis vinifera) | This compound | Present as a major dimer in the early stages of development. | [2] |
| Grape Seeds (Vitis vinifera 'Shiraz' and 'Cabernet Sauvignon') | Polymeric Procyanidins | Total PA concentration in seeds ranges from approximately 2.5 to 4.5 mg/g fresh weight. | [11] |
| Cocoa Beans (Theobroma cacao) | Procyanidins | Total procyanidin content can be high, with extraction yields of crude procyanidins ranging from 15-20%. | [12] |
| Grape Seed Extract | Total Procyanidins | A high-purity extract contained 469.27 mg/g of total procyanidins. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction and Purification of this compound
Protocol 1: General Extraction of Procyanidins from Plant Material [14]
-
Sample Preparation: Lyophilize and grind the plant material (e.g., grape seeds, cocoa beans) to a fine powder.
-
Defatting (for oily seeds): Extract the powder with n-hexane to remove lipids. Air-dry the defatted powder.
-
Extraction:
-
Suspend the plant powder in a solvent mixture, typically aqueous acetone (e.g., 70% v/v) or aqueous ethanol.[1][12]
-
Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Employ an extraction method such as maceration with stirring, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to enhance efficiency.
-
Separate the extract from the solid residue by filtration or centrifugation. Repeat the extraction process on the residue for exhaustive extraction.
-
-
Solvent Removal: Combine the extracts and remove the organic solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification:
-
The crude extract can be further purified using column chromatography on Sephadex LH-20 or a macroporous adsorbent resin (e.g., Amberlite XAD-7).[14]
-
Elute with a stepwise gradient of ethanol in water to separate procyanidins from other phenolic compounds and sugars.
-
Protocol 2: Preparative HPLC for Procyanidin B Isomer Separation [15]
For the isolation of individual procyanidin isomers like B6, preparative high-performance liquid chromatography (HPLC) is required.
-
Column: A normal-phase column (e.g., silica or diol) is often used for separation based on the degree of polymerization. For isomer separation, a reversed-phase C18 column may be employed with an optimized gradient.
-
Mobile Phase (Reversed-Phase):
-
A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
B: Acetonitrile or methanol with the same acidic modifier.
-
-
Mobile Phase (Normal-Phase/HILIC):
-
A: Acetonitrile with an acidic modifier.
-
B: Aqueous methanol with an acidic modifier.
-
-
Gradient: A shallow gradient is typically required to achieve separation of closely eluting isomers.
-
Detection: UV detection at 280 nm is commonly used. Fractions are collected and can be further analyzed by mass spectrometry for identification.
Quantitative Analysis of this compound
Protocol 3: HPLC-MS/MS for Quantification of Procyanidin B Isomers [16]
-
Sample Preparation: Prepare extracts as described in Protocol 1. The final extract should be dissolved in the initial mobile phase and filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase C18 or a HILIC column.
-
Mobile Phase: As described in Protocol 2.
-
Gradient: A carefully optimized gradient to separate this compound from other isomers.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for procyanidins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, requiring a specific precursor-product ion transition for this compound.
-
Precursor Ion: [M-H]⁻ for this compound (m/z 577.13).
-
Product Ions: Characteristic fragment ions are selected for quantification and confirmation.
-
-
-
Quantification: A calibration curve is generated using a purified this compound standard of known concentration.
In Vitro Enzyme Assays
Due to the lack of a definitively identified "procyanidin synthase" for B-type procyanidins, a standardized in vitro assay is not available. However, researchers can adapt general enzyme assay protocols to investigate the potential role of candidate enzymes like laccases and peroxidases.
Protocol 4: General Assay for Laccase or Peroxidase Activity in Procyanidin Dimerization (Exploratory)
-
Enzyme Preparation: Partially or fully purify the candidate enzyme from a plant source known to produce this compound.[17]
-
Reaction Mixture:
-
Buffer: A suitable buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer for acidic pH, phosphate buffer for neutral pH).
-
Substrate: (+)-Catechin at a known concentration.
-
Cofactor (if required): For peroxidases, H₂O₂ is required.
-
Enzyme: A specific amount of the purified or partially purified enzyme preparation.
-
-
Reaction:
-
Incubate the reaction mixture at an optimal temperature.
-
Stop the reaction at various time points by adding a quenching agent (e.g., a strong acid or organic solvent).
-
-
Analysis:
-
Analyze the reaction products by HPLC or HPLC-MS/MS (as in Protocol 3) to identify and quantify the formation of this compound and other dimers.
-
Control reactions without the enzyme or with heat-inactivated enzyme should be run in parallel.
-
Regulation of this compound Biosynthesis
The biosynthesis of procyanidins is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[5][18] This complex is often referred to as the MBW complex.
While specific regulatory factors that exclusively control this compound formation have not been identified, the overall flux through the procyanidin pathway is influenced by these transcriptional regulators. Transcriptomic analyses of plant tissues actively accumulating procyanidins can help identify candidate regulatory and structural genes involved in the process.[18][19][20][21][22]
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound in plants.
Experimental Workflow for this compound Analysis
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
The biosynthesis of this compound is a complex process rooted in the general flavonoid pathway. While the steps leading to its monomeric precursor, (+)-catechin, are well-characterized, the specific mechanism of dimerization to form the C4→C6 linkage remains an important area for future research. The potential involvement of oxidative enzymes like laccases and peroxidases offers a promising avenue for investigation. Advances in analytical techniques, particularly HPLC-MS/MS, are enabling more precise quantification and characterization of this compound and its isomers in complex plant matrices. Further research combining transcriptomics, proteomics, and detailed enzymatic studies will be crucial to fully elucidate the biosynthesis and regulation of this important plant secondary metabolite.
References
- 1. Cocoa extract with high content of flavan 3-ols, procyanidins and methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration and compositional changes of procyanidins in grape seeds and skin of white Vitis vinifera varieties [agris.fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Polymerization of proanthocyanidins under the catalysis of miR397a-regulated laccases in Salvia miltiorrhiza and Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexities of proanthocyanidin biosynthesis and its regulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Laccase-Mediated Flavonoid Polymerization Leads to the Pericarp Browning of Litchi Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8268373B2 - Method for extracting cocoa procyanidins - Google Patents [patents.google.com]
- 13. Protective Effect of Procyanidin-Rich Grape Seed Extract against Gram-Negative Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]
- 16. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2001093690A2 - An improved method for extracting cocoa procyanidins - Google Patents [patents.google.com]
- 18. hort [journals.ashs.org]
- 19. hort [journals.ashs.org]
- 20. researchgate.net [researchgate.net]
- 21. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transcriptome Analysis of Differentially Expressed Genes Involved in Proanthocyanidin Accumulation in the Rhizomes of Fagopyrum dibotrys and an Irradiation-Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B6: An In-Depth Technical Guide to In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in sources such as grape seeds and beer.[1][2] While extensive research has been conducted on the bioactivities of procyanidin mixtures and other specific dimers like Procyanidin B2, literature detailing the specific in vitro mechanisms of this compound is sparse. This guide synthesizes the known molecular actions of closely related procyanidin dimers to build a predictive framework for this compound's potential mechanisms. The primary activities of procyanidins—antioxidant, anti-inflammatory, and antineoplastic effects—are explored through their modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This document provides a technical overview of these pathways, detailed experimental protocols for their investigation, and quantitative data from studies on related procyanidins to serve as a foundational resource for future in vitro research into this compound.
Introduction
Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their significant health benefits.[3][4] Structurally, they are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[5] this compound is a specific B-type dimer, catechin-(4α→6)-catechin.[2] The biological activities of procyanidins are often linked to their degree of polymerization and galloylation.[6][7] While dimers like Procyanidin B2 have been extensively studied, this compound remains less characterized, presenting a frontier for new research.[8] This guide will extrapolate from the known in vitro mechanisms of B-type procyanidin dimers to propose the likely pathways of action for this compound.
Core In Vitro Mechanisms of Action
The therapeutic potential of procyanidins stems from their ability to modulate multiple cellular signaling pathways central to inflammation, oxidative stress, and cancer progression.[3][9][10]
Anti-inflammatory Activity
Procyanidins are potent anti-inflammatory agents that primarily target the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][11][12]
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[3][13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus to initiate gene transcription.[12][14]
Procyanidins have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[7][12] For instance, Procyanidin A1 has been demonstrated to block IκB-α degradation and inhibit IKKα/β phosphorylation in LPS-stimulated RAW264.7 macrophages.[15] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[7][11][15]
References
- 1. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Procyanidin A1 Alleviates Inflammatory Response induced by LPS through NF-κB, MAPK, and Nrf2/HO-1 Pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of B-Type Procyanidins in Cellular Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: Procyanidin B6 and its role in cellular signaling. Due to the limited availability of specific research on this compound, this guide focuses on the extensively studied B-type procyanidin dimers, particularly Procyanidin B2, as representative models for this class of compounds. This compound is a B-type proanthocyanidin consisting of two (+)-catechin units linked via a 4α→6 bond, found in sources like grape seeds and beer.[1][2] Its biological activities are less characterized compared to its isomers, necessitating this broader analysis.
Introduction to B-Type Procyanidins and Cellular Signaling
Procyanidins are a class of polyphenolic compounds comprised of catechin and epicatechin flavan-3-ol units. They are categorized based on the nature of the interflavan linkage, with B-type procyanidins featuring a single C4-C8 or C4-C6 linkage.[3] These compounds have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-neoplastic properties.[4] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways that are often dysregulated in chronic diseases. Monomeric and dimeric procyanidins can be absorbed and directly interact with intracellular signaling proteins.[5] This guide provides a technical overview of the mechanisms by which B-type procyanidins, with a focus on Procyanidin B2 as the most studied analogue, influence the PI3K/Akt, MAPK, NF-κB, and Wnt/β-catenin signaling cascades.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Procyanidins have been shown to effectively inhibit this pathway at multiple nodes.
Procyanidin hexamers, for instance, have been demonstrated to inhibit the PI3K/Akt signaling pathway in Caco-2 colorectal cancer cells, leading to the downstream downregulation of proteins involved in cell survival, such as Bad and GSK-3β.[7][8] Similarly, Procyanidin B2 has been shown to exert anti-proliferative and apoptotic effects in gastric cancer cells by significantly decreasing the phosphorylation of both Akt and mTOR. Studies have confirmed that procyanidins can reverse the activation of phosphorylated PI3K (p-PI3K), p-Akt, and p-mTOR.
Quantitative Data: PI3K/Akt/mTOR Pathway Modulation
| Compound Class | Cell Line | Concentration | Effect | Reference |
| Procyanidin Hexamers | Caco-2 (Colorectal Cancer) | 50 - 100 µM | Decreased phosphorylation of Bad and GSK-3β via Akt inhibition. | [7][8] |
| Procyanidin B2 | SGC-7901 (Gastric Cancer) | Not Specified | Significantly decreased p-Akt and p-mTOR protein expression. | N/A |
| Procyanidins | Human Colorectal Cancer Cells | 2.5 - 50 µM | Concentration-dependent decrease in cell viability. | [7] |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling network is a crucial processor of extracellular stimuli, regulating cellular activities like proliferation, differentiation, inflammation, and apoptosis.[9] It comprises several distinct cascades, most notably the ERK, JNK, and p38 pathways. Dysregulation of MAPK signaling is frequently implicated in cancer and inflammatory diseases.[9][10]
Procyanidins have been shown to modulate MAPK pathways, often in a manner that is beneficial for radioprotection of normal cells and radiosensitization of lung cancer cells.[9] In hepatocellular carcinoma models, procyanidins have been found to suppress tumor growth by activating the B-cell MAPK pathway through modulation of gut microbiota.[11][12][13] In response to inflammatory stimuli, procyanidins can inhibit the activation of ERK1/2.[14] Furthermore, procyanidin treatment has been observed to reduce the activation of the p38 MAPK signaling cascade in the context of diabetic wound healing.[10]
Quantitative Data: MAPK Pathway Modulation
| Compound Class | Cell Line / Model | Concentration | Effect | Reference |
| Procyanidin B-type Dimer | Jurkat T cells | 17.2 µM | Inhibited PMA-induced ERK1/2 activation. | [15] |
| Procyanidins (PAC) | Hepatocellular Carcinoma (Mouse model) | Not Specified | Upregulated the MAPK pathway in B cells. | [11][12] |
| Procyanidin Capsules | Diabetic Wound (Mouse model) | Single Dose | Regulated the p38 MAPK signaling cascade. | [10] |
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes involved in immunity, cell survival, and inflammation.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[17] Upon stimulation by pro-inflammatory signals (e.g., TNFα, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target genes.[16]
B-type procyanidins are potent inhibitors of NF-κB activation.[18] Procyanidin B2 has been shown to cause a concentration-dependent inhibition of NF-κB-DNA binding in Hodgkin's lymphoma cells.[19] This inhibition occurs even in cells with mutations in IκB proteins, suggesting a direct interference with the NF-κB complex's ability to bind DNA.[19] Studies in Jurkat T cells demonstrated that procyanidin dimers prevent the PMA-induced phosphorylation of IKKβ and the degradation of IκBα.[15] This action effectively blocks the entire downstream cascade, preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.[20]
Quantitative Data: NF-κB Pathway Modulation
| Compound Class | Cell Line | Concentration | Effect | Reference |
| Procyanidin B2 | Hodgkin's Lymphoma Cells | 25 µM | 41-48% inhibition of NF-κB-DNA binding. | [19] |
| Procyanidin B-type Dimer | Jurkat T cells | 17.2 µM | 47% inhibition of IKKβ phosphorylation. | [15] |
| Procyanidin Extract | RAW 264.7 Macrophages | 65 µg/mL | ~40% inhibition of p65 nuclear translocation. | [18] |
Modulation of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis.[21] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[22] Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of target genes like c-Myc and Cyclin D1.[23] Aberrant activation of this pathway is a common driver of various cancers.[21][24]
Grape seed proanthocyanidins (GSPs) have been shown to target the Wnt/β-catenin pathway. In melanoma cells, GSPs enhance the expression of GSK-3β and CK1α, key components of the destruction complex.[24] This leads to increased phosphorylation and subsequent degradation of β-catenin, reducing its cytosolic and nuclear accumulation and thereby inhibiting the growth of melanoma cells.[24]
Quantitative Data: Wnt/β-Catenin Pathway Modulation
| Compound Class | Cell Line | Treatment | Effect | Reference |
| Grape Seed Proanthocyanidins | A375 & Hs294t (Melanoma) | 48 hours | Reduced nuclear and cytosolic accumulation of β-catenin. | [24] |
| Grape Seed Proanthocyanidins | A375 & Hs294t (Melanoma) | 48 hours | Enhanced expression of GSK-3β and CK1α. | [24] |
Core Experimental Methodologies
The evaluation of procyanidin effects on cellular signaling relies on a set of standardized in vitro assays. The following protocols represent a general workflow for such investigations.[20]
General Experimental Workflow
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of procyanidins (e.g., 10-100 µM) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-p65, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Conclusion and Future Directions
The available evidence strongly indicates that B-type procyanidins, particularly the well-studied dimer Procyanidin B2, are potent modulators of multiple key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin. Their ability to inhibit pro-inflammatory and pro-proliferative cascades provides a molecular basis for their observed health benefits.
However, a significant knowledge gap exists regarding the specific bioactivities of other B-type isomers like this compound. While it is plausible that this compound shares similar mechanisms of action due to structural similarity, this cannot be assumed. Future research must focus on the stereoselective synthesis and purification of less abundant isomers like this compound to enable rigorous biological evaluation.[25][26] Such studies are critical to elucidate potential structure-activity relationships and to fully realize the therapeutic potential of this diverse class of natural compounds for researchers and drug development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma [ijbs.com]
- 12. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-dependent capacity of procyanidin dimers to inhibit inflammation-induced barrier dysfunction in a cell model of intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
- 22. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Bioactive proanthocyanidins inhibit growth and induce apoptosis in human melanoma cells by decreasing the accumulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation [mdpi.com]
An In-depth Technical Guide to the Initial Discovery and Isolation of Procyanidin B6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and isolation of Procyanidin B6, a dimeric proanthocyanidin composed of two (+)-catechin units linked by a C4-C6 bond. The document details the foundational research that led to its identification, the experimental protocols for its extraction and purification from natural sources, and the spectroscopic data that confirmed its structure.
Historical Context: The Dawn of Proanthocyanidin Chemistry
The journey to the discovery of individual procyanidin oligomers began with the pioneering work of Professor Jacques Masquelier in the 1940s. In 1947, while working on his Ph.D. thesis, Masquelier isolated a colorless fraction from the red-brown skin of peanuts which he found to be responsible for what was then termed a "vitamin P" effect.[1] These compounds were later classified as oligomeric proanthocyanidins (OPCs). Masquelier's initial work laid the groundwork for the extraction and characterization of this new class of flavonoids.[2]
Subsequent research by notable scientists such as E.C. Bate-Smith, Edwin Haslam, and K. Weinges further advanced the understanding of the chemistry, stereochemistry, and distribution of proanthocyanidins in the plant kingdom.[2][3] Foundational work published in the Journal of the Chemical Society, Perkin Transactions 1 in 1972 by Thompson, Jacques, Haslam, and Tanner described the isolation and structural elucidation of several procyanidins, providing the analytical basis for future discoveries.[2] This research established the fundamental principles of proanthocyanidin chemistry, paving the way for the identification of specific oligomers like this compound.
Initial Discovery and Isolation of this compound
The first definitive isolation and identification of this compound from a natural source was reported in a seminal 1991 paper by Ricardo da Silva, J.M., Rigaud, J., Cheynier, V., Cheminat, A., & Moutounet, M. in the journal Phytochemistry.[4][5] Their work on the fractionation of a grape (Vitis vinifera) seed extract led to the successful isolation of several procyanidin dimers and trimers, including this compound, for the first time in grapes.[4]
2.1. Source Material
The primary source for the initial isolation of this compound was grape seeds (Vitis vinifera).[4] Grape seeds are known to be a rich source of proanthocyanidins, which are primarily located in the seed coat.[6]
2.2. Experimental Protocol: Extraction and Fractionation
The following is a detailed methodology based on the general procedures for proanthocyanidin extraction and fractionation from that era, leading to the isolation of this compound.
2.2.1. Extraction of Crude Proanthocyanidins
-
Degreasing: Grape seeds were first ground and then defatted using a solvent such as n-hexane to remove lipids.
-
Solid-Liquid Extraction: The defatted seed powder was then extracted with a mixture of acetone and water (typically 70:30, v/v) at room temperature. This solvent system is effective in solubilizing a wide range of phenolic compounds, including proanthocyanidins.
-
Solvent Removal: The resulting extract was filtered, and the acetone was removed under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The aqueous residue was then subjected to liquid-liquid partitioning with ethyl acetate. This step separates the lower molecular weight oligomeric procyanidins (including dimers and trimers) into the ethyl acetate phase, while higher molecular weight polymers remain in the aqueous phase.
-
Drying: The ethyl acetate fraction was collected and dried over anhydrous sodium sulfate, then evaporated to dryness to yield a crude mixture of oligomeric procyanidins.
2.2.2. Chromatographic Purification
The crude oligomeric procyanidin fraction was then subjected to a series of chromatographic steps to isolate individual dimers.
-
Low-Pressure Column Chromatography: The crude extract was first fractionated on a Sephadex LH-20 column, a size-exclusion chromatography medium. Elution was typically performed with a polar solvent such as ethanol or methanol. This step separates the procyanidins based on their degree of polymerization, with monomers eluting first, followed by dimers, trimers, and larger oligomers.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in dimeric procyanidins from the Sephadex LH-20 column were further purified by semi-preparative HPLC. A reversed-phase C18 column was commonly used with a gradient elution system of water (acidified with a small amount of acetic or formic acid) and a more organic solvent like methanol or acetonitrile. This allowed for the separation of the different B-type procyanidin dimers.
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Structural Elucidation
The structure of this compound as a catechin-(4α→6)-catechin dimer was elucidated through a combination of spectroscopic techniques and chemical degradation.
3.1. Spectroscopic Analysis
While the 1991 paper by Ricardo da Silva et al. confirmed the structure, detailed early spectroscopic data for this compound is consolidated from various studies on procyanidin dimers.
3.1.1. Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial characterization of procyanidin dimers.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₂ | [5] |
| Molecular Weight | 578.52 g/mol | [5] |
| FAB-MS (m/z) | [M+H]⁺ at 579 | [5] |
Fragmentation Pattern: Mass spectrometry of B-type procyanidins typically shows fragmentation patterns resulting from the cleavage of the interflavan bond, leading to the formation of monomeric units. For a B-type dimer, this results in fragment ions corresponding to catechin or epicatechin (m/z 289).[7][8]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were crucial for determining the precise connectivity and stereochemistry of the dimer. The key to distinguishing the 4→6 linkage of this compound from the more common 4→8 linkage of other B-type dimers was the analysis of the aromatic protons on the A-ring of the upper catechin unit.
| ¹H NMR Chemical Shifts (ppm) in Acetone-d₆ (Key Signals) | This compound (4→6 linkage) | Procyanidin B3 (4→8 linkage) |
| H-6' (Lower Unit) | ~6.0 (singlet) | ~6.1 (singlet) |
| H-8' (Lower Unit) | ~5.8 (singlet) | Not present (linkage site) |
| H-6 (Upper Unit) | Not present (linkage site) | ~6.0 (singlet) |
| H-8 (Upper Unit) | ~5.9 (singlet) | ~5.9 (singlet) |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The table illustrates the key differences in the aromatic region.
3.2. Chemical Degradation
Acid-catalyzed cleavage in the presence of a nucleophile such as phloroglucinol or toluene-α-thiol was a common method to confirm the structure of proanthocyanidins. This reaction cleaves the interflavan bond, releasing the lower catechin unit and forming an adduct of the upper catechin unit with the nucleophile. Analysis of these degradation products by chromatography confirmed the nature of the constituent flavan-3-ol units.[5]
Structural Elucidation Logic
Caption: Logical flow for the structural elucidation of this compound.
Early Biological Activity Considerations
At the time of the initial isolation and structural elucidation of individual procyanidin dimers, much of the research on biological activity was focused on crude extracts of proanthocyanidins. These early studies indicated a range of potential health benefits, primarily attributed to their antioxidant and free-radical scavenging properties.[2]
While specific studies on the biological activity of pure this compound were limited in the initial phase of its discovery, the broader class of procyanidin dimers was investigated for activities such as:
-
Vascular Protection: Strengthening capillary walls and reducing permeability.
-
Antioxidant Activity: Scavenging free radicals and inhibiting lipid peroxidation.
It is important to note that detailed investigations into specific signaling pathways modulated by this compound came much later. The initial focus was on its chemical characterization.
Conclusion
The initial discovery and isolation of this compound was a significant milestone in the field of flavonoid chemistry. Building upon the foundational work on proanthocyanidins, the successful isolation from grape seeds and subsequent structural elucidation provided researchers with a pure, defined oligomer for further study. The methodologies developed for its extraction and purification, combining solvent partitioning and multiple chromatographic techniques, became standard approaches in the field. The detailed spectroscopic analysis not only confirmed its unique 4→6 linkage but also contributed to a deeper understanding of the structural diversity of proanthocyanidins. This seminal work opened the door for future investigations into the specific biological activities and potential therapeutic applications of this compound.
References
- 1. Polyphenols from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant proanthocyanidins. Part I. Introduction; the isolation, structure, and distribution in nature of plant procyanidins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Procyanidin dimers and trimers from grape seeds [agris.fao.org]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction and Purification of Procyanidin B6 from Grape Seeds
Application Note: This document provides a comprehensive protocol for the extraction, purification, and characterization of Procyanidin B6, a B-type proanthocyanidin dimer, from grape seeds (Vitis vinifera). This compound is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Grape seeds, a major byproduct of the winemaking industry, are a rich source of polyphenolic compounds, particularly proanthocyanidins (PAs).[1][2] PAs are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. This compound is a dimer consisting of two (+)-catechin units linked by a 4α→6 bond.[5][6] The extraction and purification of specific procyanidins like B6 are crucial for investigating their biological activities and potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects.[3][4][7] This protocol outlines a robust method for the isolation of this compound from grape seeds.
Materials and Reagents
-
Grape seeds (dried)
-
n-Hexane
-
Ethanol (70% v/v)
-
Acetone (70% v/v)
-
Methanol
-
Ethyl acetate
-
Distilled water
-
Sephadex LH-20 resin
-
AB-8 macroporous resin
-
C18 solid-phase extraction (SPE) cartridges
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Ultrasonic bath
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard of this compound
Experimental Protocols
Pre-treatment of Grape Seeds
-
Grinding: Grind the dried grape seeds into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.
-
Defatting: Soak the grape seed powder in n-hexane at a solid-to-liquid ratio of 1:3 (g:mL) for 48 hours at room temperature (25°C) with occasional stirring.[3][4] This step removes lipids that can interfere with the extraction of polyphenols.
-
Filtration and Drying: Filter the mixture to separate the defatted grape seed powder from the n-hexane. Allow the powder to air-dry completely in a fume hood to remove any residual solvent.
Extraction of Crude Proanthocyanidins
This protocol presents two effective methods for the extraction of crude proanthocyanidins.
Method A: Ethanol Extraction
-
Extraction: Mix the defatted grape seed powder with 70% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:20 (g:mL).[3][4]
-
Ultrasonication: Place the mixture in an ultrasonic bath at a power of 80 W and a temperature of 38°C for 25 minutes to enhance extraction efficiency.[3][4]
-
Filtration: Separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.[1]
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a crude proanthocyanidin extract as a powder.[1][3][4]
Method B: Acetone Extraction
-
Extraction: Macerate the defatted grape seed powder in 70% (v/v) aqueous acetone for 12 hours at room temperature with continuous agitation.[1]
-
Filtration and Concentration: Follow steps 3-5 from Method A to obtain the crude proanthocyanidin extract.
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
-
Macroporous Resin Chromatography (Initial Fractionation):
-
Dissolve the crude extract in distilled water.
-
Load the solution onto a column packed with AB-8 macroporous resin.[3][4]
-
Wash the column with 5 bed volumes (BV) of distilled water to remove sugars and other polar impurities.[4]
-
Elute the proanthocyanidins with approximately 4.5 BV of 60% (v/v) aqueous acetone.[4]
-
Concentrate the eluate using a rotary evaporator and then lyophilize.
-
-
Sephadex LH-20 Chromatography (Size-Exclusion):
-
Dissolve the partially purified extract from the previous step in a small volume of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[1]
-
Elute the column with methanol to separate the proanthocyanidins based on their molecular size. Collect fractions and monitor using HPLC to identify fractions rich in dimeric procyanidins.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing dimeric procyanidins.
-
Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).
-
Use a gradient elution system with mobile phases such as water with 0.1% acetic acid (A) and methanol with 0.1% acetic acid (B).
-
Collect the peak corresponding to this compound based on the retention time of a standard.
-
Identification and Characterization
The purified compound should be characterized to confirm its identity as this compound.
-
HPLC-MS/MS: Confirm the molecular weight (578.5 g/mol for this compound) and fragmentation pattern.[5][8]
-
NMR Spectroscopy: Use 1H NMR, 13C NMR, and 2D NMR techniques to elucidate the structure and confirm the stereochemistry of the interflavan linkage.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Pre-treatment | ||
| Defatting Solvent | n-Hexane | [3][4] |
| Solid-to-Liquid Ratio (Defatting) | 1:3 (g:mL) | [3][4] |
| Defatting Duration | 48 hours | [3][4] |
| Defatting Temperature | 25°C | [3][4] |
| Extraction (Ethanol Method) | ||
| Solvent | 70% Ethanol | [3][4] |
| Solid-to-Liquid Ratio | 1:20 (g:mL) | [3][4] |
| Ultrasonic Power | 80 W | [3][4] |
| Extraction Temperature | 38°C | [3][4] |
| Extraction Time | 25.3 min | [4] |
| Extraction (Acetone Method) | ||
| Solvent | 70% Acetone | [1] |
| Extraction Duration | 12 hours | [1] |
| Extraction Temperature | Room Temperature | [1] |
| Purification (AB-8 Resin) | ||
| Loading Concentration | 25 mg/mL | [4] |
| Wash Solvent | Distilled Water (5 BV) | [4] |
| Elution Solvent | ~60% Acetone (4.3-4.6 BV) | [4] |
| Purification (Sephadex LH-20) | ||
| Elution Solvent | Methanol | [1] |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Potential signaling pathways modulated by proanthocyanidins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study on purification optimization and characteristics of grape seed proanthocyanidins [maxapress.com]
- 4. maxapress.com [maxapress.com]
- 5. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Procyanidin B6
Introduction
Procyanidin B6 is a B-type proanthocyanidin, specifically a (+)-catechin-(4α→6)-(+)-catechin dimer, found in various natural sources such as grape seeds and beer.[1][2][3] Proanthocyanidins, also known as condensed tannins, are oligomeric flavonoids that exhibit a wide range of interesting biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The specific 4→6 linkage in this compound is less common than the 4→8 linkage found in other procyanidin isomers, making its targeted synthesis a challenge.[5] This document outlines a detailed methodology for the stereoselective synthesis of this compound via a Lewis acid-catalyzed intramolecular condensation, a method that avoids the need to modify the 8-position of the catechin units.[5][10]
Methodology Overview
The described synthetic strategy relies on the regioselective deprotection of a silyl-protected (+)-catechin derivative to serve as the nucleophile. This nucleophile is then tethered to a protected (+)-catechin electrophile using a dicarboxylic acid linker. The key step is a stereoselective intramolecular cyclization catalyzed by a Lewis acid to form the desired 4→6 linkage. Subsequent deprotection steps yield the final this compound product.
Experimental Protocols
I. Preparation of the Nucleophile (5-hydroxy-7,3',4'-tri-O-TBDMS-(+)-catechin acetate)
-
Regioselective Deprotection: To a solution of 5,7,3′,4′-tetra-O-t-butyldimethylsilyl (TBDMS)-(+)-catechin acetate in dichloromethane (CH₂Cl₂), add trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to yield the 5-hydroxyl nucleophile.
II. Tethering of Nucleophile and Electrophile
-
Esterification with Azelaic Acid: To a solution of the 5-hydroxyl nucleophile in CH₂Cl₂, add azelaic acid, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the carboxylic acid derivative.
-
Coupling with Electrophile: To a solution of the obtained carboxylic acid derivative in CH₂Cl₂, add the 5,7,3′,4′-tetra-O-benzylated-(+)-catechin electrophile, DCC, and DMAP.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, work up the reaction as described in step 3 and purify the product by column chromatography to yield the diester-linked precursor.
III. Intramolecular Condensation
-
Cyclization: Dissolve the diester precursor in CH₂Cl₂ and cool the solution to -20 °C.
-
Add tin(IV) chloride (SnCl₄) dropwise to the cooled solution.
-
Stir the reaction at -20 °C, monitoring the formation of the 4-6 condensed dimer by TLC.
-
Quench the reaction with a suitable reagent and allow it to warm to room temperature.
-
Extract the product and purify by column chromatography.
IV. Final Deprotection Steps
-
Reduction of Acetate: Dissolve the cyclized product in CH₂Cl₂ and treat with diisobutylaluminium hydride (DIBALH).
-
Removal of Silyl Groups: To a solution of the reduced product in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) and acetic acid. Stir at room temperature.
-
Removal of Benzyl Groups: Subject the silyl-deprotected intermediate to hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) in a mixture of THF, methanol (MeOH), and water (H₂O) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the final product, this compound, using appropriate chromatographic techniques.
Quantitative Data
The following table summarizes the reported yields for each step of the stereoselective synthesis of this compound.[4][5]
| Step | Reagents and Conditions | Yield (%) |
| I. Regioselective Deprotection | TFA, CH₂Cl₂ | 76 |
| IIa. Esterification with Azelaic Acid | Azelaic acid, DCC, DMAP, CH₂Cl₂ | 80 |
| IIb. Coupling with Electrophile | DCC, DMAP, CH₂Cl₂ | 58 |
| III. Intramolecular Condensation | SnCl₄, CH₂Cl₂, -20 °C | 72 |
| IVa. Reduction of Acetate | DIBALH, CH₂Cl₂ | 66 |
| IVb. Desilylation | TBAF, AcOH, THF, r.t. | 85 |
| IVc. Debenzylation | Pd(OH)₂/C, H₂, THF/MeOH/H₂O (20/1/1) | 65 |
Diagrams
Caption: Synthetic workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Procyanidin B6 using HPLC-FLD
Introduction
Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a C4–C6 bond, is a naturally occurring flavonoid found in various plant sources, including grape seeds and beer.[1] As with other procyanidins, this compound is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potential health benefits. Accurate and sensitive quantification of this compound in different matrices is crucial for understanding its bioavailability, metabolism, and therapeutic potential.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful analytical technique well-suited for the quantification of procyanidins. This method offers high sensitivity and selectivity, which is particularly advantageous given the complexity of plant extracts and the often low concentrations of individual procyanidin dimers. The native fluorescence of procyanidins allows for their detection without the need for derivatization, simplifying the analytical workflow.
These application notes provide a detailed protocol for the quantification of this compound using HPLC-FLD. The methodology covers sample preparation, chromatographic conditions, and method validation parameters based on established procedures for similar procyanidin dimers.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: this compound (analytical standard, purity ≥95%).
-
Sample Extraction: 60% Methanol (aqueous) with 1% formic acid.[2]
-
Solid-Phase Extraction (SPE): C18 cartridges.
-
Filters: 0.22 µm nylon syringe filters.
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition to construct a calibration curve. A typical concentration range for calibration is 0.5 - 100 µg/mL.[3]
Sample Preparation
The sample preparation procedure is critical for accurate quantification and should be optimized depending on the matrix. A general procedure for plant material is outlined below.
-
Extraction:
-
Weigh approximately 1 g of the lyophilized and ground plant material.
-
Add 25 mL of 60% methanol with 1% formic acid.
-
Sonicate the mixture for 10 minutes.
-
Stir the suspension for 15 minutes at room temperature.
-
Centrifuge at 8000 × g for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an SPE cleanup step using C18 cartridges can be employed to remove interfering compounds.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the procyanidins with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
Filtration:
-
Filter the final extract through a 0.22 µm nylon syringe filter before injection into the HPLC system.
-
HPLC-FLD Instrumentation and Conditions
Two common approaches for procyanidin analysis are Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC).
Method 1: Normal-Phase HPLC-FLD (for separation by degree of polymerization)
| Parameter | Value |
| Column | Diol-based column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 2% acetic acid |
| Mobile Phase B | Methanol/Water/Acetic Acid (95:3:2, v/v/v) |
| Gradient | Linear gradient from 0% to 40% B over 35 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Fluorescence Detector | Excitation: 230 nm, Emission: 321 nm |
Method 2: Reversed-Phase HPLC-FLD (for separation of individual dimers)
| Parameter | Value |
| Column | C18 column (e.g., Kinetex® C18, 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water with 2% formic acid[3] |
| Mobile Phase B | Water/Acetonitrile (49.75:49.75, v/v) with 0.5% formic acid[3] |
| Gradient | 0-2 min: 10% B, 2-50 min: linear increase to 55% B, 50-60 min: increase to 95% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C[3] |
| Fluorescence Detector | Excitation: 272 nm, Emission: 312 nm[3] |
Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for HPLC-FLD methods for procyanidin dimers. It is essential to perform a full method validation for this compound in the specific matrix of interest.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99[3] |
| Limit of Detection (LOD) | 40 - 300 ppb[3] |
| Limit of Quantification (LOQ) | 120 - 850 ppb[3] |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest [mdpi.com]
Application Note: LC-MS/MS Analysis for the Identification and Quantification of Procyanidin B6 in Plant Extracts
Introduction
Procyanidins, a class of condensed tannins, are oligomers of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin.[1] Procyanidin B6 is a specific B-type procyanidin dimer known for its presence in various plant materials and potential health benefits. Accurate identification and quantification of this compound in complex plant extracts are crucial for research, quality control, and the development of nutraceuticals and pharmaceuticals. This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.
Challenges in Analysis
The structural complexity of procyanidins, including their varying degrees of polymerization and different interflavan linkages, presents significant analytical challenges.[1] LC-MS/MS offers the necessary selectivity and sensitivity to overcome these challenges, enabling precise quantification and structural confirmation.
Experimental Protocols
Sample Preparation and Extraction
Efficient extraction of this compound from the plant matrix is a critical first step. The following protocol is a widely applicable method for various plant materials.[1]
Materials:
-
Lyophilized and finely ground plant material (e.g., grape seeds, cocoa beans, apple peel)
-
Extraction Solvent: 60% Methanol (aqueous) with 1% formic acid[1][2]
-
Alternative Extraction Solvent: Acetone/water/acetic acid (70/29.5/0.5, v/v/v)[1]
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 μm nylon filter[2]
Procedure:
-
Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of the extraction solvent (60% methanol with 1% formic acid) for a solid-to-solvent ratio of 1:25 (w/v).[1][2] The acidified solvent enhances the stability and release of polyphenols.[1]
-
Sonicate the mixture for 10 minutes in an ultrasonic bath.[1][2]
-
Stir the suspension for 15 minutes at room temperature.[1][2]
-
Centrifuge the mixture at 8000 × g for 10 minutes and collect the supernatant.[1]
-
To ensure complete extraction, repeat the extraction process (steps 2-5) on the remaining pellet.
-
Combine the supernatants and evaporate the solvent under reduced pressure at 30°C using a rotary evaporator.[1]
-
Re-dissolve the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Filter the final solution through a 0.22 μm nylon filter before injection.[2]
Diagram of the sample preparation and extraction workflow:
Caption: Workflow for the extraction of this compound from plant material.
LC-MS/MS Analysis
This protocol provides a sensitive and selective method for the quantification of this compound using a UPLC system coupled to a tandem mass spectrometer.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Kinetex® C18 (75 mm × 2.1 mm, 2.6 µm) or equivalent reversed-phase column[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient Elution | 0-3 min: 5% B; 3-25 min: 5-95% B; 25-28 min: 95% B; 28-31 min: re-equilibrate to 5% B[2] |
| Flow Rate | 0.35 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| Source Temperature | 150 °C[2] |
| Capillary Temperature | 320 °C[2] |
| Capillary Voltage | 3.5 kV[2] |
| Nebulizing Gas Flow | 3 L/min[4] |
| Drying Gas Flow | 10 L/min[4] |
Data Presentation: MRM Transitions for this compound
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The fragmentation of B-type procyanidin dimers typically involves quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fragmentation, and heterocyclic ring fission (HRF).[5][6][7][8]
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Fragmentation Mechanism | Product Ion 2 (m/z) | Fragmentation Mechanism |
| This compound | 577.13 | 425.09 | RDA Fission[9] | 289.07 | QM Cleavage[9] |
Diagram of the this compound fragmentation pathway:
Caption: Fragmentation of this compound in negative ion mode MS/MS.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the identification and quantification of this compound in various plant extracts. The detailed protocols for sample preparation and analysis, combined with the specific MRM transitions, offer a comprehensive workflow for researchers, scientists, and drug development professionals. This method can be readily adapted for the analysis of other procyanidin dimers and oligomers with appropriate optimization of chromatographic and mass spectrometric parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Procyanidin B6 Analytical Standard: A Comprehensive Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Procyanidin B6 analytical standards. This compound, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including grape seeds and some fruits.[1][2] It is of significant interest to the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3][4]
Purchasing this compound Analytical Standard
Several reputable suppliers offer this compound analytical standards. It is crucial to source high-purity standards to ensure the accuracy and reliability of experimental results. When purchasing, researchers should request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.
Table 1: Sourcing this compound Analytical Standard
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Simson Pharma Limited | This compound | 12798-58-2 | High Quality (CoA provided) | Custom Synthesis | Offers competitive pricing.[5][6][7] |
| BioCrick | This compound | 12798-58-2 | High Purity (NMR confirmed) | Not specified | Known manufacturer of high-purity natural products.[8] |
| TransMIT Chemicals | This compound | 12798-58-2 | >95% (HPLC) | 5 mg, 10 mg, 20 mg | Available on demand.[9] |
| Extrasynthese | Procyanidin Reference Material | Not specified for B6 | Analytical standard grade | 5 mg, 10 mg | Specializes in procyanidin reference materials.[10] |
Analytical Methodologies and Protocols
The structural complexity of procyanidins necessitates robust analytical techniques for their separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used method for analyzing procyanidins.[11][12]
Sample Preparation for Plant Materials
A critical initial step for accurate analysis is the efficient extraction of procyanidins from the sample matrix.
Protocol 1: Procyanidin Extraction from Plant Material [11]
-
Grind: Obtain a fine powder of the lyophilized or fresh plant material.
-
Weigh: Accurately weigh approximately 250 mg of the powdered sample into a centrifuge tube.
-
Solvent Addition: Add 5 mL of an appropriate extraction solvent. A common solvent mixture is acetone/water/acetic acid (70:29.5:0.5, v/v/v).
-
Vortex and Sonicate: Vortex the mixture thoroughly and sonicate for 60 minutes at room temperature.
-
Centrifuge: Centrifuge the slurry at 2500 rpm for 15 minutes.
-
Collect Supernatant: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
Filter: Filter the supernatant through a 0.45 µm syringe filter before HPLC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for procyanidin analysis. NP-HPLC is effective for separating procyanidins based on their degree of polymerization, while RP-HPLC is well-suited for separating lower molecular weight oligomers.[11]
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase (RP-HPLC)[11] | Normal-Phase (NP-HPLC)[11] |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) | Diol or Silica column |
| Mobile Phase A | 0.1% Formic acid in Water | Acetonitrile/acetic acid (98:2, v/v) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol/water/acetic acid (95:3:2, v/v/v) |
| Flow Rate | 0.2 mL/min | 0.8 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | 25°C | Not Specified |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B | Isocratic or gradient elution can be applied. |
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem MS (MS/MS), provides high sensitivity and detailed structural information for procyanidin identification.
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| Source Temperature | 120-150°C[11] |
| Desolvation Temperature | 350-500°C[11] |
| Desolvation Gas Flow | 600-800 L/hr[11] |
| Scan Range | m/z 100-2000[11] |
| This compound [M-H]⁻ | m/z 577.13 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with Argon |
| Collision Energy | Ramped (e.g., 15-60 eV) to observe fragmentation patterns[11] |
Key Fragmentation Pathways: The fragmentation of procyanidins in MS/MS provides structural insights. Common fragmentation pathways include retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) fission.[13]
Experimental Workflows & Signaling Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a plant source.
This compound and Cellular Signaling
Procyanidins are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant activity, for instance, involves scavenging reactive oxygen species (ROS) and influencing antioxidant enzyme expression.[3]
This document serves as a foundational guide for researchers working with this compound. For more specific applications and advanced techniques, consulting the primary literature is recommended.
References
- 1. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS No- 12798-58-2 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | CAS No- 12798-58-2 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | CAS No- 12798-58-2 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | CAS:12798-58-2 | Procyanidins | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. chemicals.transmit.shop [chemicals.transmit.shop]
- 10. extrasynthese.com [extrasynthese.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]
- 13. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Culture Applications of Procyanidin B6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyanidins are a class of flavonoids found abundantly in various plants, including grapes, apples, and cocoa. They are known for their potent antioxidant, anti-inflammatory, and anticancer properties. Procyanidin B6 is a specific B-type proanthocyanidin dimer. While extensive research exists for procyanidin extracts and other dimers like Procyanidin B2, specific quantitative data for this compound is limited in publicly available literature. This document provides a comprehensive overview of the in vitro applications of procyanidins, with a focus on activities that are likely representative of this compound. The provided data and protocols are primarily based on studies of procyanidin extracts and the closely related Procyanidin B2, offering a valuable starting point for research involving this compound.
Anticancer Applications
Procyanidins have demonstrated significant anticancer effects across a variety of cancer cell lines. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.
Quantitative Data on Anticancer Effects of Procyanidins
The following table summarizes the inhibitory concentration (IC50) values of proanthocyanidin (PAC) extracts in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Duration (hours) | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | PACs | 96.62 | 72 | [1][2] |
| MCF-7 | Human Breast Carcinoma | PACs | 115.4 | 72 | [1][2] |
| PC-3 | Human Prostatic Adenocarcinoma | PACs | 87.78 | 72 | [1][2] |
| HeLa | Human Cervical Cancer | EASPA | 18.78 | Not Specified | [3] |
| PC3 | Human Prostate Cancer | EASPA | 44.21 | Not Specified | [3] |
*EASPA: Ethyl acetate soluble proanthocyanidins from Cocos nucifera L.
Key Signaling Pathways in Cancer
Procyanidins exert their anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Caption: this compound anticancer signaling pathways.
Neuroprotective Applications
Procyanidins have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.
Quantitative Data on Neuroprotective Effects of Procyanidins
| Cell Line | Model | Compound | Concentration | Effect | Reference |
| PC12 | H₂O₂-induced oxidative stress | Procyanidin Dimers (B1, B2, B3, B4) | 5 µM | Significant protective effect on cell survival | [4] |
| PC12 | H₂O₂-induced oxidative stress | Procyanidins (general) | 1, 2, 4 µg/mL | Increased antioxidant enzyme activity (SOD, CAT, GSH-Px) | [5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of procyanidins are largely attributed to their ability to activate the Nrf2/ARE antioxidant response pathway.
Caption: this compound neuroprotective signaling pathway.
Anti-inflammatory Applications
Procyanidins exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects of Procyanidins
| Cell Line | Model | Compound | IC50 (µg/mL) | Effect | Reference |
| RAW 264.7 | LPS-induced inflammation | EASPA* | 10.31 | Inhibition of oxidative burst | [3] |
*EASPA: Ethyl acetate soluble proanthocyanidins from Cocos nucifera L.
Key Signaling Pathways in Anti-inflammation
The anti-inflammatory actions of procyanidins are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Proanthocyanidins reduce cellular function in the most globally diagnosed cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Neuroprotective Effects and Structure of Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Procyanidin B6 Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Challenge of Procyanidin B6 Bioavailability
This compound, a B-type proanthocyanidin dimer consisting of two catechin units, is a polyphenol found in various plant-based foods, including grape seeds and beer.[1] Like other procyanidins, it is associated with numerous health benefits, such as antioxidant and anti-inflammatory effects. However, the therapeutic potential of this compound is intrinsically linked to its bioavailability, which is generally low.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for its development as a therapeutic agent.
Procyanidins with a degree of polymerization greater than three are typically not absorbed intact in the upper gastrointestinal tract.[2][4] A significant portion transits to the colon, where it is metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds.[5][6][7] These microbial metabolites, such as phenyl-γ-valerolactones and phenolic acids, are believed to be responsible for many of the systemic health effects attributed to procyanidin consumption.[5][7]
This document provides a detailed overview of the methodologies employed to assess the bioavailability of this compound, from initial in vitro screening to comprehensive in vivo and clinical studies.
II. Experimental Approaches for Bioavailability Assessment
The assessment of this compound bioavailability is a multi-step process that can be broadly categorized into in vitro models, in vivo animal studies, and human clinical trials.
A. In Vitro Models: Initial Screening
In vitro methods offer a rapid and cost-effective approach for the initial screening of this compound bioaccessibility and intestinal permeability.[8]
-
In Vitro Digestion Models: These models simulate the physiological conditions of the stomach and small intestine to assess the stability and release of this compound from its food matrix.[9] Studies have shown that procyanidins are generally stable under gastric conditions.[7][10]
-
Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[11][12] It utilizes a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of differentiated enterocytes with tight junctions, mimicking the intestinal barrier.[13] This assay can determine the apparent permeability coefficient (Papp) and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]
B. In Vivo Animal Studies: Pharmacokinetic Profiling
Animal models, typically rats, are essential for determining the pharmacokinetic profile of this compound.[9][14] These studies provide crucial data on its absorption, distribution, metabolism, and excretion.
Radiolabeled [14C]Procyanidin B2 (a structural isomer of B6) studies in rats have shown that while the parent compound has low absorption, its metabolites are significantly absorbed, with approximately 63% of the administered radioactivity excreted in the urine within four days.[15] The peak plasma concentration of total radioactivity is reached around 6 hours after oral administration.[15][16]
C. Human Clinical Trials: The Definitive Assessment
Human studies are the ultimate measure of bioavailability. In a typical study, volunteers consume a this compound-rich food or extract, and blood and urine samples are collected over time to quantify the parent compound and its metabolites.[10] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for precise quantification.[17][18][19]
III. Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for procyanidin dimers, which can be considered indicative for this compound.
Table 1: Plasma Pharmacokinetics of Procyanidin Dimers in Rats after Oral Administration of Grape Seed Extract [9][20]
| Compound | Cmax (nM) | Tmax (h) |
| Dimer (Native Form) | ~20 | 1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Plasma Pharmacokinetics of Radiolabeled Procyanidin B2 and its Metabolites in Rats [15][16]
| Parameter | Oral Administration (10.5 mg/kg) | Intravenous Administration |
| Tmax (h) | ~6 | - |
| Terminal Half-life (h) | Similar to IV | Similar to Oral |
| Apparent Volume of Distribution | ~8-fold larger than IV | - |
| Total Clearance | ~8-fold larger than IV | - |
| Bioavailability (from blood AUC) | 8-11% | - |
| Bioavailability (from urinary excretion) | ~82% | - |
AUC: Area under the curve.
IV. Experimental Protocols
Protocol 1: In Vitro Simulated Gastrointestinal Digestion
Objective: To assess the stability of this compound under simulated gastric and intestinal conditions.
Materials:
-
This compound standard or extract
-
Simulated Gastric Fluid (SGF): Pepsin in 0.9% NaCl, pH adjusted to 2.0
-
Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in buffer, pH adjusted to 7.0
-
Shaking water bath at 37°C
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Gastric Digestion:
-
Dissolve a known amount of this compound in a suitable solvent and add to SGF.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
Take aliquots at different time points (e.g., 0, 30, 60, 120 min).
-
Stop the reaction by adding an appropriate solvent and centrifuge to remove precipitates.
-
Analyze the supernatant for this compound concentration by HPLC or LC-MS/MS.
-
-
Intestinal Digestion:
-
Take the final sample from the gastric digestion and adjust the pH to 7.0.
-
Add SIF and incubate at 37°C for 2-3 hours with gentle shaking.
-
Take aliquots at different time points.
-
Stop the reaction and process the samples as in the gastric phase.
-
Analyze the supernatant for this compound concentration.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Perform a Lucifer yellow permeability assay. A low Papp value for Lucifer yellow confirms a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C for 2 hours.
-
Collect samples from both A and B sides at the end of the incubation.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as above, but add this compound to the B side and collect from the A side to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.[12]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound solution/suspension for oral gavage
-
Cannulated rats (for serial blood sampling)
-
Metabolic cages (for urine and feces collection)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of this compound via gavage. A typical dose might range from 10-50 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via the cannula.
-
House rats in metabolic cages to collect urine and feces for up to 96 hours to assess excretion.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Store plasma, urine, and fecal homogenates at -80°C until analysis.
-
Prepare samples for analysis, which may involve solid-phase extraction (SPE) to concentrate the analytes and remove interferences.[17]
-
-
Bioanalysis:
-
Quantify this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance.
-
V. Visualizations: Workflows and Pathways
Caption: General workflow for assessing this compound bioavailability.
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Gastrointestinal Tract as a Key Target Organ for the Health-Promoting Effects of Dietary Proanthocyanidins [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Microbial catabolism of procyanidins by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract [mdpi.com]
- 8. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocoa procyanidins are stable during gastric transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Differences of Grape Seed Procyanidins According to the Gavage Administration Between Normal Rats and A… [ouci.dntb.gov.ua]
- 15. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Procyanidin B6: Application Notes and Protocols for Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyanidin B6, a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in various plants, including grape seeds and some berries.[1] Procyanidins as a class have garnered significant interest in pharmacology and drug development due to their potent antioxidant and enzyme inhibitory activities. This document provides detailed application notes and experimental protocols for studying the enzyme inhibition kinetics of this compound, focusing on its potential as an inhibitor of various clinically relevant enzymes.
Introduction to this compound and Enzyme Inhibition
Procyanidins are known to interact with and modulate the activity of a wide range of enzymes, playing a role in various signaling pathways. Their inhibitory action is often attributed to their ability to bind to enzyme active sites or allosteric sites, leading to a decrease in catalytic activity. Understanding the kinetics of this inhibition is crucial for elucidating their mechanism of action and for the development of novel therapeutics.
Procyanidins have been shown to inhibit several classes of enzymes, including:
-
Oxidoreductases: Such as tyrosinase and xanthine oxidase.
-
Hydrolases: Including collagenase and hyaluronidase.
-
Peptidases: Like Angiotensin-Converting Enzyme (ACE).
The study of enzyme inhibition kinetics involves determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide quantitative measures of an inhibitor's potency and can help to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Quantitative Data on Procyanidin Inhibition
While specific kinetic data for this compound is limited in the current literature, data for other procyanidin dimers (B-type) can provide valuable insights into its potential inhibitory activity. The following table summarizes representative IC50 values for procyanidin dimers against various enzymes. It is important to note that these values can vary depending on the specific assay conditions.
| Enzyme Target | Procyanidin Type | IC50 Value (µM) | Inhibition Type | Reference |
| Angiotensin-Converting Enzyme (ACE) | Dimer | 97.0 | Not Specified | [2] |
| Protein Tyrosine Phosphatase-1B (PTP1B) | Dimer B1 | Not Specified (Binding Constant K_S = 4.06 x 10² L·mol⁻¹) | Mixed | [3] |
| Protein Tyrosine Phosphatase-1B (PTP1B) | Dimer B2 | Not Specified (Binding Constant K_S = 2.53 x 10² L·mol⁻¹) | Mixed | [3] |
| Tyrosinase | Procyanidin-type | Not Specified | Competitive | [4] |
| Collagenase | Dimer B1 & B2 | Higher than monomers | Not Specified | [5] |
Signaling Pathways Modulated by Procyanidins
Procyanidins have been shown to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The inhibition of specific enzymes by procyanidins can be a key mechanism through which they exert these effects.
NF-κB Signaling Pathway
Procyanidin dimers have been demonstrated to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation and immune responses.
Caption: this compound inhibition of the NF-κB pathway.
ERK1/2-RUNX2 Signaling Pathway
Procyanidins can also interfere with the ERK1/2-RUNX2 signaling pathway, which is implicated in processes like osteoblast differentiation and vascular calcification.
Caption: this compound and the ERK1/2-RUNX2 signaling cascade.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against several key enzymes. These protocols can be adapted for use in a 96-well plate format for high-throughput screening.
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The inhibition of this reaction by this compound is quantified.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with phosphate buffer to desired concentrations.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
Prepare a 100 U/mL tyrosinase solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution (or solvent for control), and 20 µL of tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
To determine the inhibition type, perform the assay with varying concentrations of both L-DOPA and this compound and generate Lineweaver-Burk plots (1/V vs. 1/[S]).
-
Collagenase Inhibition Assay
Principle: This assay uses a fluorogenic substrate, gelatin conjugated with a fluorescent dye (e.g., BODIPY), which is quenched. Upon cleavage by collagenase, the fluorescence is restored and can be measured.
Materials:
-
Collagenase from Clostridium histolyticum (EC 3.4.24.3)
-
Fluorogenic collagenase substrate (e.g., BODIPY-gelatin)
-
This compound
-
Tricine Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Solutions:
-
Prepare this compound dilutions in Tricine buffer.
-
Reconstitute the fluorogenic substrate according to the manufacturer's instructions.
-
Prepare a working solution of collagenase in Tricine buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black plate, add 50 µL of Tricine buffer, 25 µL of this compound solution, and 25 µL of collagenase solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
Hyaluronidase Inhibition Assay
Principle: Hyaluronidase degrades hyaluronic acid. The remaining undigested hyaluronic acid can be precipitated with an acidic albumin solution, and the resulting turbidity is measured. A decrease in turbidity indicates higher enzyme activity.
Materials:
-
Hyaluronidase from bovine testes (EC 3.2.1.35)
-
Hyaluronic acid sodium salt
-
This compound
-
Phosphate Buffer (20 mM sodium phosphate, 77 mM NaCl, pH 7.0)
-
Acidic Albumin Solution (0.1% BSA in 24 mM sodium acetate, 79 mM acetic acid, pH 3.75)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Solutions:
-
Prepare this compound dilutions in phosphate buffer.
-
Dissolve hyaluronidase in phosphate buffer (e.g., 5 U/mL).
-
Dissolve hyaluronic acid in phosphate buffer (e.g., 0.03%).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of hyaluronidase solution and 50 µL of this compound solution.
-
Pre-incubate at 37°C for 20 minutes.
-
Add 100 µL of hyaluronic acid solution to each well and incubate for a further 45 minutes at 37°C.
-
Stop the reaction by adding 200 µL of acidic albumin solution to each well.
-
Let the plate stand at room temperature for 10 minutes.
-
Measure the absorbance at 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [(A_inhibitor - A_control) / (A_no_enzyme - A_control)] * 100.
-
Determine the IC50 value by plotting % inhibition against the logarithm of this compound concentration.
-
Xanthine Oxidase Inhibition Assay
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (EC 1.17.3.2)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Protocol:
-
Prepare Solutions:
-
Prepare this compound dilutions in phosphate buffer.
-
Prepare a xanthine solution (e.g., 0.15 mM) in phosphate buffer.
-
Prepare a xanthine oxidase solution (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add 50 µL of this compound solution, 100 µL of phosphate buffer, and 50 µL of xanthine solution.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine oxidase solution.
-
Measure the absorbance at 295 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described previously.
-
Determine the IC50 value.
-
For kinetic analysis, vary the concentrations of xanthine and this compound and construct Lineweaver-Burk plots.
-
Conclusion
This compound holds significant potential as a modulator of enzyme activity, with implications for various therapeutic areas. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the enzyme inhibition kinetics of this compound. While specific quantitative data for this particular dimer is still emerging, the provided methodologies, coupled with data from related procyanidin dimers, form a solid foundation for further research and development. The elucidation of its specific inhibitory profiles and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procyanidin structure defines the extent and specificity of angiotensin I converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the interaction mechanisms of procyanidin B1 and procyanidin B2 with protein tyrosine phosphatase-1B: Analysis by kinetics, spectroscopy methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Stability of Procyanidin B6 in Solution
Introduction
Procyanidin B6, a B-type proanthocyanidin dimer composed of two (+)-catechin units linked by a 4α→6 bond, is a naturally occurring flavonoid found in various plants, including grape seeds and beer.[1][2][3] Procyanidins, as a class, are recognized for their potent antioxidant and anti-inflammatory properties, making them subjects of interest in pharmaceutical and nutraceutical research.[4][5][6] These biological activities are largely attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways, such as the NF-κB, MAPK, and Nrf2 pathways.[4][7][8]
However, the inherent chemical instability of procyanidins, including this compound, presents a significant challenge for their formulation and therapeutic application. Their degradation is influenced by various environmental factors, including pH, temperature, light, and the presence of oxygen.[9] Therefore, a comprehensive understanding of the stability profile of this compound in solution is crucial for developing stable formulations and ensuring its therapeutic efficacy.
These application notes provide a detailed protocol for assessing the stability of this compound in solution, including methodologies for long-term and accelerated stability testing, as well as forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]
General Stability Considerations
Procyanidins are susceptible to both oxidative and hydrolytic degradation. Oxidative degradation is a primary pathway, often accelerated by basic pH, elevated temperatures, and exposure to light and oxygen.[9] Hydrolysis of the interflavan bond can also occur under certain conditions. To ensure the integrity of this compound solutions during handling and analysis, the following precautions are recommended:
-
pH Control: Maintain the pH of the solution in the acidic range (ideally pH 3-5) to minimize oxidation.[1]
-
Temperature: Store stock solutions and samples at low temperatures (-20°C or below for long-term storage).
-
Light Protection: Use amber vials or protect solutions from light to prevent photodegradation.
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred method for the quantitative analysis of this compound and its degradation products due to its high specificity, sensitivity, and ability to separate complex mixtures.[9][12][13]
Recommended HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid (or another suitable acid to maintain low pH).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10-20 µL.
This method should be validated for its stability-indicating properties by demonstrating that it can adequately separate the intact this compound from its degradation products.
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of high-purity this compound standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), acidified with a small amount of formic or acetic acid to a pH of 3-4.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound under various storage conditions over time.
-
Prepare a solution of this compound in the desired buffer or solvent system at a known concentration.
-
Aliquot the solution into multiple amber vials for each storage condition to avoid repeated freeze-thaw cycles.
-
Store the vials under the conditions outlined in the table below.
-
At each specified time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by the validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time zero).
Table 1: Recommended Storage Conditions for Long-Term and Accelerated Stability Testing
| Stability Study | Storage Condition | Time Points |
| Long-Term | 5°C ± 3°C | 0, 1, 3, 6, 9, 12, 18, 24 months |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 1, 3, 6, 9, 12 months | |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |
| Photostability | ICH Q1B recommended light exposure conditions | Test at the end of the light exposure |
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[10] The goal is to achieve 5-20% degradation of the active substance.[14]
-
Acid Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Procyanidins are generally more sensitive to basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a solid sample of this compound and a solution of this compound into separate vials.
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
For the solid sample, dissolve a known amount in the solvent after the incubation period. For the solution, allow it to cool to room temperature.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration and Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 1-8 hours at Room Temperature |
| Oxidation | 3% H₂O₂ | 2-24 hours at Room Temperature |
| Thermal (Solution) | Heat | 24-72 hours at 80°C |
| Thermal (Solid) | Heat | 24-72 hours at 80°C |
| Photodegradation | ICH Q1B specified light conditions | As per guidelines |
Data Presentation and Analysis
All quantitative data from the stability studies should be summarized in a clear and structured format.
Table 3: Example of Stability Data Presentation for this compound in Solution at 40°C / 75% RH
| Time Point (Months) | This compound Concentration (µg/mL) | % Remaining | Appearance of Solution | pH |
| 0 | 100.2 | 100.0 | Clear, colorless | 3.5 |
| 1 | 95.1 | 94.9 | Clear, colorless | 3.5 |
| 2 | 90.3 | 90.1 | Clear, colorless | 3.6 |
| 3 | 85.5 | 85.3 | Slight yellow tint | 3.6 |
| 6 | 75.8 | 75.6 | Yellowish | 3.7 |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Signaling Pathways Modulated by Procyanidins
Procyanidins exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive framework for evaluating the stability of this compound in solution. By following these protocols, researchers, scientists, and drug development professionals can generate robust and reliable stability data. This information is essential for understanding the degradation pathways of this compound, developing stable formulations, and ultimately, harnessing its therapeutic potential. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scribd.com [scribd.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sgs.com [sgs.com]
Application of Procyanidin B6 in Food Science Research
Introduction
Procyanidins are a class of flavonoids, specifically belonging to the proanthocyanidin group, which are oligomeric and polymeric flavan-3-ols. They are abundant in various plant-based foods, including grapes, apples, cocoa, and cranberries.[1] Procyanidins are known for their potent antioxidant, anti-inflammatory, and antimicrobial properties, making them highly valuable in food science and functional food development.[1][2]
Procyanidin B6 is a specific B-type proanthocyanidin, a dimer formed from two (+)-catechin units linked by a C4-C6 bond.[3][4] It is naturally found in foods like grape seeds and beer.[3][4] This document provides detailed application notes and experimental protocols for the use of procyanidins, with a focus on this compound, in food science research.
Application Note 1: Food Preservation - Antioxidant and Antimicrobial Agent
Procyanidins are effective natural preservatives that can extend the shelf life of food products, particularly meat.[5][6] Their antioxidant properties inhibit lipid oxidation, which causes rancidity and deterioration of color and flavor, while their antimicrobial activity suppresses the growth of spoilage bacteria.[7][8]
Mechanism of Action:
-
Antioxidant: Procyanidins act as free-radical scavengers and metal ion chelators, preventing the oxidative processes that degrade lipids in meat products.[7] This is measured by the reduction in 2-thiobarbituric acid reactive substances (TBARS), a key indicator of lipid oxidation.
-
Antimicrobial: Procyanidins inhibit the growth of various bacteria, including total bacterial colonies and specific pathogens like Escherichia coli, thus preserving the freshness of the food.[5][7] This is quantified by microbial population counts.
Data Presentation: Effect of Procyanidins on Pork Preservation
The following tables summarize the effects of incorporating procyanidins into pork patties and edible films for pork loin preservation during chilled storage (4°C).
Table 1: Effect of Procyanidin Treatment on Pork Patties Quality During 14-Day Storage [5]
| Parameter | Treatment | Day 0 | Day 3 | Day 7 | Day 10 | Day 14 |
| TBARS (mg/kg) | Control (0%) | 0.21 | 0.35 | 0.58 | 0.85 | 1.12 |
| 0.1% Procyanidin | 0.21 | 0.29 | 0.42 | 0.55 | 0.71 | |
| 0.3% Procyanidin | 0.21 | 0.25 | 0.36 | 0.48 | 0.62 | |
| VBN (mg/100g) | Control (0%) | 10.5 | 12.8 | 15.2 | 18.5 | 22.1 |
| 0.1% Procyanidin | 10.5 | 11.9 | 13.8 | 16.2 | 19.5 | |
| 0.3% Procyanidin | 10.5 | 11.2 | 12.9 | 15.1 | 18.3 | |
| Total Bacteria (log CFU/g) | Control (0%) | 3.2 | 4.5 | 5.8 | 6.9 | 7.8 |
| 0.1% Procyanidin | 3.2 | 4.1 | 5.1 | 6.0 | 6.9 | |
| 0.3% Procyanidin | 3.2 | 3.9 | 4.8 | 5.7 | 6.5 |
Table 2: Effect of Edible Film with Procyanidins on Pork Loin Quality During 14-Day Storage [7]
| Parameter | Treatment | Day 0 | Day 3 | Day 7 | Day 10 | Day 14 |
| TBARS (mg/kg) | Control (0%) | 0.18 | 0.31 | 0.55 | 0.79 | 1.05 |
| 0.1% Procyanidin | 0.18 | 0.25 | 0.39 | 0.51 | 0.65 | |
| 0.3% Procyanidin | 0.18 | 0.22 | 0.33 | 0.44 | 0.57 | |
| VBN (mg/100g) | Control (0%) | 11.2 | 13.5 | 16.1 | 19.3 | 23.4 |
| 0.1% Procyanidin | 11.2 | 12.7 | 14.5 | 17.1 | 20.3 | |
| 0.3% Procyanidin | 11.2 | 12.1 | 13.7 | 16.0 | 18.9 | |
| E. coli (log CFU/g) | Control (0%) | 1.5 | 2.3 | 3.2 | 4.1 | 5.0 |
| 0.1% Procyanidin | 1.5 | 2.0 | 2.7 | 3.4 | 4.1 | |
| 0.3% Procyanidin | 1.5 | 1.8 | 2.4 | 3.0 | 3.7 |
Experimental Protocol: Evaluation of Procyanidin as a Meat Preservative
This protocol describes the methodology for assessing the antioxidant and antimicrobial effects of procyanidins on pork patties.[5]
1. Sample Preparation:
- Procure fresh pork loin and grind it.
- Divide the ground pork into three batches.
- Treat the batches with different concentrations of procyanidin solution (e.g., 0% for control, 0.1%, and 0.3% w/w).
- Thoroughly mix each batch to ensure uniform distribution of the procyanidin.
- Form the meat into patties of uniform size and weight.
2. Storage:
- Package the pork patties individually.
- Store the packages at 4°C for a period of 14 days.
- Designate specific patties from each batch for analysis at set time points (e.g., Day 0, 3, 7, 10, 14).
3. Physicochemical Analysis:
- Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness), and b* (yellowness) values on the surface of the patties at each time point.
- pH Measurement: Homogenize 5g of each sample with 45 mL of distilled water. Measure the pH of the homogenate using a calibrated pH meter.
- TBARS Assay (Lipid Oxidation):
- Homogenize 10g of sample with 50 mL of 20% trichloroacetic acid (TCA).
- Filter the mixture.
- Mix 5 mL of the filtrate with 5 mL of 0.005 M 2-thiobarbituric acid solution.
- Heat the mixture in a water bath at 95°C for 30 minutes.
- Cool the samples and measure the absorbance at 532 nm.
- Calculate TBARS values and express as mg of malondialdehyde per kg of meat.
- VBN Analysis (Protein Degradation):
- Use the Conway microdiffusion method to determine the volatile basic nitrogen (VBN) content.
- Express the results as mg of VBN per 100g of meat.
4. Microbiological Analysis:
- Homogenize 25g of each sample with 225 mL of sterile peptone water.
- Perform serial dilutions.
- Plate the dilutions on Plate Count Agar for total bacterial counts and on MacConkey agar for E. coli counts.
- Incubate the plates at 37°C for 24-48 hours.
- Count the colonies and express the results as log Colony Forming Units per gram (log CFU/g).
5. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments and over storage time.
Diagram: Workflow for Meat Preservation Experiment
Caption: Experimental workflow for evaluating procyanidin as a meat preservative.
Application Note 2: Inhibition of Maillard Reaction in Thermally Processed Foods
The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars during thermal processing.[9][10] While it contributes to desirable flavor and color in many foods, it can also lead to the formation of harmful compounds known as Maillard Reaction Products (MRPs), including advanced glycation end-products (AGEs).[9][11] Procyanidins can effectively inhibit the Maillard reaction, reducing the formation of these undesirable products.
Mechanism of Inhibition: Polyphenols like procyanidins inhibit MRP formation through several pathways:[11]
-
Trapping α-dicarbonyl compounds: They can trap reactive intermediate compounds like glyoxal and methylglyoxal, preventing them from reacting further to form AGEs.
-
Scavenging free radicals: The antioxidant activity of procyanidins neutralizes free radicals that promote the Maillard reaction.
-
Chelating metal ions: They can chelate metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidative reactions involved in AGE formation.
Studies have shown that adding lotus seedpod oligomeric procyanidins (LSOPCs) to hard biscuits can successfully inhibit the Maillard reaction and enhance flavor.[9][10]
Experimental Protocol: Assessing Maillard Reaction Inhibition in a Biscuit Model
This protocol is adapted from studies on the effect of procyanidins on the Maillard reaction in food models.[9][10]
1. Biscuit Formulation:
- Prepare a standard biscuit dough recipe (e.g., flour, sugar, fat, water, leavening agents).
- Create several batches of dough.
- Incorporate different concentrations of a procyanidin extract (e.g., 0%, 0.1%, 0.2%, 0.4% w/w of flour) into the respective batches.
2. Baking and Sample Preparation:
- Roll out the dough, cut into uniform shapes, and bake under controlled conditions (e.g., 200°C for 10 minutes).
- Allow the biscuits to cool completely.
- Grind the biscuits into a fine powder for analysis.
3. Color Analysis:
- Measure the color of the powdered biscuit samples using a colorimeter to determine L, a, and b* values. A decrease in browning is expected with higher procyanidin concentrations.
4. Analysis of Maillard Reaction Products:
- Furosine Content (Early Stage Indicator):
- Hydrolyze the sample with hydrochloric acid.
- Analyze the hydrolysate using High-Performance Liquid Chromatography (HPLC) to quantify furosine.
- 5-Hydroxymethylfurfural (HMF) Content (Intermediate Indicator):
- Extract HMF from the sample using a suitable solvent (e.g., methanol/water).
- Quantify HMF using HPLC with UV detection.
- Acrylamide Content:
- Extract acrylamide from the sample.
- Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification.
- Fluorescent AGEs Measurement:
- Extract the protein fraction from the biscuit powder.
- Measure the fluorescence intensity of the extract (e.g., excitation at 370 nm, emission at 440 nm) as an indicator of fluorescent AGEs.
5. Sensory Evaluation:
- Conduct a sensory panel to evaluate the flavor, aroma, and color of the biscuits to ensure the addition of procyanidins does not negatively impact consumer acceptance.
6. Data Analysis:
- Statistically compare the levels of MRPs and color values across the different procyanidin concentrations.
Diagram: Procyanidin's Inhibition of the Maillard Reaction
Caption: Mechanism of Maillard reaction inhibition by procyanidins.
Application Note 3: Modulation of Starch Digestion
Procyanidins can interact with starch and starch-digestive enzymes, potentially reducing the rate and extent of starch digestion. This application is significant for developing functional foods with a lower glycemic index, which can be beneficial for managing blood sugar levels.[12]
Mechanism of Action:
-
Enzyme Inhibition: Procyanidins can inhibit key digestive enzymes, α-amylase and α-glucosidase, which are responsible for breaking down starch into absorbable glucose.[12][13] The inhibition can be competitive, non-competitive, or mixed, depending on the enzyme and the specific procyanidin.[12]
-
Starch-Procyanidin Interaction: Procyanidins can bind to starch molecules through hydrogen bonding and hydrophobic interactions. This interaction can alter the starch's structure, making it more resistant to enzymatic digestion.[14][15] Proanthocyanidins with a higher degree of polymerization tend to have a stronger inhibitory effect.[13]
Data Presentation: Inhibition of Starch Digestive Enzymes
The following table shows the half-maximal inhibitory concentration (IC50) values of procyanidin (PC) and protocatechuic acid (PCA) against α-amylase and α-glucosidase.
Table 3: IC50 Values of Procyanidin (PC) for Starch Digestive Enzyme Inhibition [12]
| Compound | α-Amylase IC50 (mg/mL) | α-Glucosidase IC50 (mg/mL) |
| Procyanidin (PC) | 0.0524 | 0.0106 |
| Protocatechuic Acid (PCA) | 1.9426 | 1.0667 |
Note: A lower IC50 value indicates stronger inhibitory activity.
Experimental Protocol: In Vitro Starch Digestion Assay
This protocol outlines a method to assess the effect of procyanidins on the in vitro digestibility of starch.
1. Materials:
- Starch source (e.g., corn starch, potato starch).
- This compound or a procyanidin-rich extract.
- Porcine pancreatic α-amylase.
- Amyloglucosidase.
- Sodium acetate buffer (pH 6.0).
- Glucose oxidase-peroxidase (GOPOD) assay kit for glucose measurement.
2. Sample Preparation:
- Prepare starch solutions or gels (e.g., 1% w/v) in the buffer.
- Prepare starch-procyanidin mixtures by adding different concentrations of procyanidin to the starch solution. A control sample with no procyanidin should also be prepared.
- Cook the starch solutions (e.g., in a boiling water bath for 20 minutes) to gelatinize the starch, then cool to 37°C.
3. Enzymatic Digestion:
- Initiate the digestion by adding a solution containing α-amylase and amyloglucosidase to each sample.
- Incubate the mixtures in a shaking water bath at 37°C to simulate physiological conditions.
- Collect aliquots from each mixture at various time intervals (e.g., 0, 20, 60, 120, 180 minutes).
- Stop the enzymatic reaction in the aliquots immediately by adding ethanol or by heat inactivation.
4. Glucose Quantification:
- Centrifuge the aliquots to remove any undigested material.
- Measure the glucose concentration in the supernatant using the GOPOD assay kit according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength (e.g., 510 nm).
5. Data Analysis:
- Calculate the percentage of starch digested at each time point based on the amount of glucose released.
- Plot the percentage of digested starch against time to generate digestion curves.
- Compare the digestion curves of the control and procyanidin-treated samples to determine the inhibitory effect.
Diagram: Procyanidin's Role in Starch Digestion
Caption: Procyanidins inhibit starch digestion and glucose release.
Application Note 4: Extraction and Quantification from Food Sources
Accurate extraction and quantification of procyanidins are crucial for quality control, research, and the development of functional foods. Procyanidins exist as a complex mixture of oligomers and polymers, which requires robust analytical methods.
Extraction Methods: Procyanidins are typically extracted from plant materials using solvents. Common methods include:[2]
-
Solid-Liquid Extraction: Using aqueous organic solvents like acetone, methanol, or ethanol. Acetone (e.g., 70% v/v) is often effective for extracting procyanidins.[2]
-
Advanced Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and yield.[2]
Quantification Methods:
-
HPLC: High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or Mass Spectrometry (MS) detectors is the standard method for separating and quantifying individual procyanidins, including dimers like this compound.[16][17] Normal-phase HPLC is particularly useful for separating procyanidins based on their degree of polymerization.
Experimental Protocol: General Extraction and Quantification of Procyanidins from Grape Seeds
This protocol provides a general method for extracting and analyzing procyanidins.
1. Sample Preparation:
- Obtain grape seeds and dry them (e.g., freeze-drying or oven-drying at low temperature).
- Grind the dried seeds into a fine powder to increase the surface area for extraction.
- Defat the powder by extraction with a non-polar solvent like hexane to remove lipids.
2. Extraction:
- Mix the defatted seed powder with an extraction solvent (e.g., 70% aqueous acetone) in a solid-to-solvent ratio of 1:10 (w/v).
- Extract the mixture using an ultrasonic bath for 30 minutes at room temperature.
- Separate the solid material from the liquid extract by centrifugation followed by filtration.
- Repeat the extraction process on the solid residue to maximize yield.
- Combine the liquid extracts.
3. Solvent Removal and Purification:
- Remove the organic solvent (acetone) from the combined extract using a rotary evaporator under reduced pressure.
- The remaining aqueous solution can be freeze-dried to obtain a crude procyanidin extract.
- For further purification, the crude extract can be passed through a Sephadex LH-20 column.
4. HPLC Analysis:
- Mobile Phase: Use a gradient system, for example, with (A) acidified water and (B) acetonitrile/acidified water.
- Column: A normal-phase column (e.g., silica or diol) is suitable for separating oligomers.
- Detection: Use a fluorescence detector (e.g., excitation at 276 nm, emission at 316 nm) for high sensitivity and selectivity, or a Diode Array Detector (DAD) and Mass Spectrometer (MS) for identification.
- Quantification: Prepare calibration curves using authentic standards of procyanidins (e.g., Procyanidin B2, Catechin) to quantify the compounds in the extract.
Diagram: Workflow for Procyanidin Extraction and Analysis
Caption: General workflow for extraction and analysis of procyanidins from food.
References
- 1. benchchem.com [benchchem.com]
- 2. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of Procyanidin on Meat Quality and Shelf-Life for Preserving Pork Patties during Chilled Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: Inhibition strategies on the formation of Maillard reaction products in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Inhibition strategies on the formation of Maillard reaction products in food [frontiersin.org]
- 11. Inhibition of polyphenols on Maillard reaction products and their induction of related diseases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Inhibitory Effects of Procyanidins and Protocatechuic Acid on Starch Digestive Enzymes [agris.fao.org]
- 13. The Effects of Different Degrees of Procyanidin Polymerization on the Nutrient Absorption and Digestive Enzyme Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Starch Digestion Enhances Bioaccessibility of Anti-Inflammatory Polyphenols from Borlotti Beans (Phaseolus vulgaris) [mdpi.com]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Procyanidin B6 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the chemical synthesis of Procyanidin B6. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of this compound | 1. Inefficient Lewis Acid Catalyst: The chosen Lewis acid may not be optimal for the specific reaction conditions. 2. Incorrect Reaction Temperature: The intramolecular condensation step is temperature-sensitive.[1] 3. Suboptimal pH: The condensation reaction is pH-dependent.[2] 4. Degradation of Reactants or Products: Procyanidins can be unstable under harsh conditions. | 1. Catalyst Selection: SnCl₄ has been shown to be effective.[1][3] Other Lewis acids like TiCl₄, AgBF₄, or TMSOTf can also be considered, though they may lead to different product distributions or side reactions.[1][4] 2. Temperature Optimization: For the SnCl₄-catalyzed intramolecular condensation, the optimal temperature is -20 °C. Yields decrease at both higher and lower temperatures.[1] 3. pH Control: The condensation of leucocyanidin and (+)-catechin proceeds rapidly at pH 5 under ambient conditions.[2] 4. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and avoid prolonged reaction times that could lead to degradation.[1] |
| Formation of Procyanidin B3 Isomer | 1. Lack of Regiocontrol: The C8 position of the catechin nucleophile is more nucleophilic than the C6 position, leading to the preferential formation of the 4-8 linked Procyanidin B3.[1][5] 2. Intermolecular vs. Intramolecular Reaction: Direct intermolecular condensation often results in a mixture of isomers.[1] | 1. Intramolecular Synthesis Strategy: Employing a linker molecule (e.g., azelaic acid) to connect the electrophile and nucleophile promotes intramolecular cyclization, favoring the formation of the 4-6 linked this compound.[1] 2. Protecting Group Strategy: Regioselective deprotection of the 5-O-TBDMS group on the catechin nucleophile directs the linkage to the C6 position.[1] 3. Halo-capping: Blocking the C8 position with a halogen can be a strategy to force the 4-6 linkage, though the intramolecular approach avoids this necessity.[6] |
| Complex Mixture of Byproducts | 1. Self-condensation of Electrophile: The activated electrophile can react with itself, leading to undesired oligomers. 2. Deprotection of Other Protecting Groups: Certain Lewis acids, like TMSOTf, can cause unintended deprotection of other protecting groups (e.g., TBDMS), resulting in a complex mixture.[1] 3. Suboptimal Linker in Intramolecular Synthesis: The length of the dicarboxylic acid linker is crucial. Linkers other than azelaic acid may lead to self-condensation products.[1] | 1. Use of Intramolecular Approach: As mentioned above, this strategy minimizes self-condensation by favoring the reaction between the linked nucleophile and electrophile.[1] 2. Careful Selection of Lewis Acid: SnCl₄ is preferred for the intramolecular cyclization as it is less prone to causing unwanted deprotection compared to TMSOTf.[1] 3. Optimize Linker Molecule: Azelaic acid has been demonstrated to be an effective linker for promoting the desired 4-6 condensation.[1] |
| Difficulty in Purification | 1. Structural Similarity of Isomers: this compound and B3 are structurally very similar, making their separation by standard chromatography challenging.[1] 2. Presence of Oligomers and Polymers: The reaction may produce higher-order oligomers that are difficult to separate from the desired dimer. | 1. Chromatographic Techniques: A combination of chromatographic methods is often necessary. Silica gel column chromatography is a primary step.[1] High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative-scale separation of procyanidin dimers.[7] 2. Derivatization: Acetylation of the final product can aid in purification and characterization by NMR.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in synthesizing this compound with high yield?
The primary challenge is achieving regioselectivity. The C8 position of the (+)-catechin nucleophile is more reactive than the C6 position, which typically leads to the formation of the thermodynamically favored Procyanidin B3 (a 4-8 linked dimer) as the major product in intermolecular condensations.[1][5] To selectively synthesize this compound (a 4-6 linked dimer), a strategy that favors the reaction at the C6 position is necessary.
Q2: How can I control the regioselectivity to favor this compound formation?
An effective method is to employ an intramolecular condensation strategy.[1] This involves the following key steps:
-
Regioselective Deprotection: Start with a fully protected (+)-catechin, such as 5,7,3',4'-tetra-O-TBDMS-(+)-catechin. Selectively remove the protecting group at the 5-O position. This can be achieved with trifluoroacetic acid (TFA).[1]
-
Linker Attachment: Use a dicarboxylic acid linker, such as azelaic acid, to connect the 5-hydroxyl group of the deprotected nucleophile to the 3-hydroxyl group of a protected (+)-catechin electrophile.[1]
-
Intramolecular Cyclization: In the presence of a suitable Lewis acid like SnCl₄, the linked molecule will preferentially undergo intramolecular cyclization to form the 4-6 bond of this compound.[1] This is because the linker brings the C4 of the electrophile and the C6 of the nucleophile into close proximity.
Q3: What are the optimal reaction conditions for the key intramolecular condensation step?
For the SnCl₄-catalyzed intramolecular condensation of the azelaic acid-linked precursor, the optimal conditions are a reaction temperature of -20 °C in dichloromethane (CH₂Cl₂).[1][3] Yields have been observed to decrease at both higher and lower temperatures.
Q4: What are the common side products, and how can I minimize their formation?
The most common side product is the Procyanidin B3 isomer.[1] In intermolecular reactions, it is often the major product. Other byproducts can include self-condensation products of the electrophile and a complex mixture resulting from non-specific deprotection.[1] To minimize these:
-
Utilize the intramolecular synthesis strategy described above to drastically reduce the formation of Procyanidin B3.
-
Choose the right Lewis acid. SnCl₄ is recommended for the intramolecular cyclization as it is less likely to cause unwanted deprotection of TBDMS groups compared to TMSOTf.[1]
-
Use the optimal linker. Azelaic acid has been shown to be effective; other dicarboxylic acid linkers may not facilitate the desired intramolecular reaction and could lead to the formation of self-condensation byproducts.[1]
Q5: How can I purify the synthesized this compound?
Purification can be challenging due to the presence of structurally similar isomers and other byproducts. A multi-step approach is often required:
-
Initial Purification: Silica gel column chromatography is typically used for the initial purification of the reaction mixture.[1]
-
Advanced Separation: For separating this compound from B3 and other closely related compounds, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique.[7]
-
Final Deprotection and Purification: The final deprotection steps (e.g., removal of TBDMS and benzyl groups) are followed by further purification, which may involve another round of chromatography.
Experimental Protocols & Data
Regioselective Synthesis of this compound
The following table summarizes the key steps and reported yields for a successful regioselective synthesis of this compound via intramolecular condensation.[1][3]
| Step | Reaction | Reagents & Conditions | Yield (%) |
| 1 | Regioselective Deprotection | 5,7,3',4'-tetra-O-TBDMS-(+)-catechin, TFA, CH₂Cl₂ | 76 |
| 2 | Linker Attachment (Carboxylic Acid) | 5-hydroxyl nucleophile, Azelaic acid, DCC, DMAP, CH₂Cl₂ | 80 |
| 3 | Linker Attachment (Diester) | Carboxylic acid derivative, Electrophile, DCC, DMAP, CH₂Cl₂ | 58 |
| 4 | Intramolecular Condensation | Diester compound, SnCl₄, CH₂Cl₂, -20 °C | 72 |
| 5 | Linker Removal | Diisobutylaluminum hydrate (DIBALH), CH₂Cl₂ | 66 |
| 6 | TBDMS Deprotection | Tetrabutylammonium fluoride (TBAF), AcOH, THF, r.t. | 85 |
| 7 | Final Deprotection | Pd(OH)₂/C, H₂, THF/MeOH/H₂O | 65 |
Comparison of Lewis Acids in Procyanidin Synthesis
The choice of Lewis acid is critical for the success of the condensation reaction. The following table provides a comparison of commonly used Lewis acids.
| Lewis Acid | Application | Advantages | Disadvantages/Considerations |
| SnCl₄ | Intramolecular condensation for this compound.[1] | High yield and regioselectivity in the intramolecular synthesis.[1] | Sensitive to moisture. |
| TiCl₄ | Intermolecular condensation for Procyanidin B3.[4] | High yield and stereoselectivity for 4-8 linkages.[8] | Can lead to a mixture of products in the absence of regiocontrol. |
| TMSOTf | Intermolecular condensation.[4] | Effective catalyst for condensation. | Can cause deprotection of TBDMS groups, leading to a complex mixture of byproducts.[1] |
| AgBF₄ | Intermolecular condensation for procyanidin trimers.[9] | Excellent yield for specific intermolecular condensations.[9] | May not be suitable for all substrates. |
Visual Guides
This compound Synthesis Pathway
Caption: Regioselective synthesis of this compound via an intramolecular condensation strategy.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Relationship Between Synthesis Parameters
Caption: Interdependencies of key parameters in the synthesis and purification of this compound.
References
- 1. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
Procyanidin B6 Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Procyanidin B6.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of degradation for this compound during extraction and purification?
A1: this compound is highly susceptible to degradation from several factors:
-
Oxidation: Exposure to atmospheric oxygen, particularly in neutral or alkaline conditions (pH > 4), can cause oxidative degradation, often indicated by the browning of the extract.[1][2]
-
High Temperatures: Temperatures exceeding 40-50°C can lead to thermal degradation and cleavage of the interflavan bonds.[1][3] It is crucial to evaporate solvents under reduced pressure at low temperatures.[1]
-
pH Instability: Procyanidins are most stable in mildly acidic conditions (pH 3-4).[1] At very low pH (<2.0), they can undergo acid-catalyzed hydrolysis, while neutral or alkaline environments promote rapid oxidation.[1]
-
Light Exposure: Exposure to light can also contribute to the degradation of these light-sensitive compounds.
Q2: My procyanidin extract is turning brown. What does this signify and how can I prevent it?
A2: A brown color in your extract is a classic indicator of oxidative degradation.[1] This happens when the phenolic hydroxyl groups react with oxygen. To prevent this:
-
Maintain Acidic pH: Work in a pH range of 3-4 by acidifying solvents and buffers with small amounts of acetic or formic acid (e.g., 0.1-1%).[1][4]
-
Limit Oxygen Exposure: Work quickly and consider performing extractions under an inert atmosphere, such as nitrogen gas.[1]
-
Use Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvent can help mitigate oxidation.[1]
-
Control Temperature: Keep all steps, especially solvent evaporation, at low temperatures (<40°C).[1]
Q3: What is the most effective solvent system for extracting this compound?
A3: The choice of solvent depends on the degree of polymerization of the target procyanidins. For oligomers like this compound:
-
Aqueous Acetone: A solution of 70% acetone in water is widely regarded as a highly effective solvent for a broad range of procyanidins, including oligomers.[1][5]
-
Aqueous Methanol/Ethanol: These are effective for lower molecular weight procyanidins.[1] A 60% hydromethanolic mixture with 1% formic acid has been shown to be efficient.[4][6] The addition of a small amount of acid (e.g., 1% acetic acid) is recommended to improve both extraction efficiency and stability.[1]
Q4: Which chromatographic technique is better for this compound purification: Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
A4: Both techniques are often used sequentially for optimal purification.
-
Reversed-Phase (RP-HPLC): This is typically used first and is excellent for separating procyanidin monomers and smaller oligomers from other classes of compounds and from polymeric proanthocyanidins (PPCs).[7] C18 columns are most common.[5]
-
Normal-Phase (NP-HPLC): This technique is highly effective at separating procyanidins based on their degree of polymerization (DP).[7][8] It is often used as a final polishing step to isolate specific oligomers like this compound from other dimers (e.g., B1, B2, B3) and trimers. Diol columns are frequently used for this purpose.[9]
Q5: How can I effectively remove interfering compounds like sugars and proteins from my crude extract?
A5: Interfering compounds can form complexes with procyanidins, hindering their isolation.[7] A pre-purification or cleanup step is essential:
-
Macroporous Adsorbent Resins: Columns packed with resins like Amberlite XAD-7HP can be used to capture procyanidins while allowing sugars and other highly polar compounds to be washed away with water. The procyanidins are then eluted with an ethanol-water gradient.[5]
-
Sephadex LH-20 Chromatography: This gel filtration resin is widely used for separating polyphenols from other compounds and for initial fractionation of procyanidins.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: Solvent system is not optimal; insufficient cell disruption.[1] 2. Degradation during Extraction: pH is too high/low; temperature is too high.[1] 3. Complex Formation: Procyanidins are bound to proteins or carbohydrates.[7] | 1. Use an acidified (pH 3-4) 70% aqueous acetone solution. Ensure plant material is finely ground.[1] 2. Maintain temperature <40°C and pH between 3-4 throughout the process.[1] 3. Implement a pre-purification step with a macroporous resin (e.g., XAD7HP) to remove interfering compounds.[5] |
| Poor Peak Resolution / Co-elution in HPLC | 1. Complex Isomeric Mixture: this compound is an isomer of other B-type dimers which have very similar retention times.[11] 2. Inappropriate Column/Mobile Phase: The selected chromatography system lacks the necessary selectivity. | 1. Employ sequential chromatography. First, use preparative RP-HPLC to isolate the dimer fraction. Then, use preparative NP-HPLC (e.g., Diol column) to separate the isomers based on their degree of polymerization and structure.[7][9] 2. For RP-HPLC, optimize the gradient of acidified water and acetonitrile/methanol. For NP-HPLC, use a gradient of solvents like acetone/water/acetic acid.[5] |
| Sample Degradation During Storage | 1. Oxidation: Exposure to air at room temperature.[1] 2. Repeated Freeze-Thaw Cycles: Causes degradation of stored samples.[1] | 1. For long-term storage, freeze extracts at -20°C or ideally -80°C. For short-term (days), refrigerate at 2-8°C.[1] 2. Aliquot the purified sample into single-use amber vials before freezing to avoid repeated thawing of the bulk sample.[1] |
| Inaccurate Quantification | 1. Lack of a Pure Standard: Using an impure or degraded standard for the calibration curve. 2. Interfering Peaks: Other compounds co-eluting with the this compound peak.[12] 3. Degradation Post-Purification: The purified sample has degraded before analysis. | 1. Verify the purity of your this compound standard using LC-MS. 2. Use a high-resolution analytical column and optimize the gradient to ensure baseline separation. Use a photodiode array (PDA) detector to check for peak purity. 3. Analyze samples immediately after purification or store them properly at -80°C under an inert atmosphere.[1] |
Data Presentation
Table 1: Procyanidin Stability Under Various Conditions
| Parameter | Condition | Stability & Outcome | Reference(s) |
|---|---|---|---|
| pH | < 2.0 | Unstable; high risk of acid-catalyzed cleavage of interflavan bonds. | [1] |
| 3.0 - 4.0 | Optimal Stability. | [1] | |
| Neutral to Alkaline (>7.0) | Highly unstable; rapid oxidative degradation and browning. | [1][2] | |
| Temperature | < 40°C | Recommended for all processing and evaporation steps. | [1] |
| 50°C | Antioxidant activity may begin to decline, especially at neutral pH. | [1] | |
| > 60°C | Significant degradation and reduction in activity. | [1] | |
| Storage | Room Temperature (~25°C) | Not suitable for storage; significant losses can occur. | [1] |
| Refrigeration (2-8°C) | Suitable for short-term storage (a few days). | [1] |
| | Freezing (-20°C to -80°C) | Recommended for long-term storage. |[1] |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase (RP-HPLC) Conditions | Normal-Phase (NP-HPLC) Conditions | Reference(s) |
|---|---|---|---|
| Column | C18, e.g., 250 x 4.6 mm, 5 µm | Diol or Silica (e.g., Supelcosil LC-Si) | [5][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid | Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v) | [5][6] |
| Mobile Phase B | Acetonitrile or Methanol | Methanol/Water/Acetic Acid (95:4.5:0.5, v/v/v) | [5] |
| Flow Rate | 0.8 - 1.0 mL/min | ~4.0 mL/min (semi-preparative) | [5][11] |
| Detection | UV at 280 nm | UV at 280 nm | [5] |
| Column Temp. | 25 - 30°C | Ambient |[5][6] |
Experimental Protocols
Protocol 1: Extraction and Pre-purification of Procyanidins from Grape Seeds
-
Material Preparation: Grind dried grape seeds into a fine powder (20-40 mesh).
-
Solvent Extraction:
-
Suspend the powder in a 70:30 (v/v) acetone/water solution containing 1% acetic acid. Use a solid-to-solvent ratio of 1:10 (w/v).[1][5]
-
Stir the mixture at room temperature for 1-2 hours, protected from light.
-
Alternatively, use ultrasound-assisted extraction (UAE) for 20-30 minutes to improve efficiency.[5]
-
Separate the extract from the solid residue by centrifugation followed by filtration.
-
Repeat the extraction twice more on the residue and combine the liquid extracts.
-
-
Solvent Removal: Concentrate the combined extracts using a rotary evaporator under vacuum at a temperature below 40°C to remove the acetone.
-
Pre-purification with Macroporous Resin:
-
Load the remaining aqueous extract onto a pre-conditioned XAD-7HP resin column.[5]
-
Wash the column with distilled water to elute sugars and other polar impurities.
-
Elute the procyanidin fraction with 70% ethanol.[5]
-
Concentrate the eluate under vacuum (<40°C) and then freeze-dry to obtain the crude procyanidin powder.
-
Protocol 2: Purification of this compound via Preparative HPLC
This is a two-step process for achieving high purity.
-
Step 1: Reversed-Phase HPLC (Fractionation of Dimers)
-
Dissolve the crude procyanidin powder in the initial mobile phase (e.g., 95% Mobile Phase A).
-
Inject onto a preparative C18 column.
-
Run a linear gradient from ~5-30% Mobile Phase B (acetonitrile/acidified water) over 60 minutes.
-
Collect fractions corresponding to the elution time of procyanidin dimers. Use an analytical HPLC with a known standard to identify the correct fractions.
-
Pool the dimer-rich fractions and lyophilize.
-
-
Step 2: Normal-Phase HPLC (Isolation of this compound)
-
Dissolve the lyophilized dimer fraction in the initial NP-HPLC mobile phase.
-
Inject onto a preparative Diol column.[9]
-
Use a mobile phase system such as Dichloromethane-Methanol-Formic Acid-Water or Acetone-Water-Acetic Acid to separate isomers.[5][9]
-
Collect the peak corresponding to this compound based on the retention time of a pure standard.
-
Evaporate the solvent under vacuum (<40°C) and lyophilize the final product.
-
Protocol 3: Analytical HPLC for Purity Assessment
-
Instrumentation: Use an HPLC or UHPLC system with a PDA or UV detector and a C18 analytical column.[7]
-
Standard Preparation: Prepare a calibration curve using a high-purity this compound standard (0.5 - 50 µg/mL).
-
Sample Preparation: Dissolve the purified sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions: Use the analytical equivalent of the RP-HPLC conditions listed in Table 2. A typical gradient might be 10-55% Solvent B over 50 minutes.[6]
-
Analysis: Inject the sample. Identify the this compound peak by comparing its retention time and UV spectrum (max absorbance ~280 nm) to the standard. Quantify using the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield or purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why proanthocyanidins elute at increasing order of molecular masses when analysed by normal phase high performance liquid chromatography? Considerations of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20080306286A1 - Isolation, Purification and Synthesis of Procyanidin B2 and Uses Thereof - Google Patents [patents.google.com]
- 11. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing Procyanidin B6 degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Procyanidin B6 during sample preparation, extraction, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound, like other procyanidins, is a sensitive compound. Its degradation is primarily triggered by environmental factors, including high temperatures, inappropriate pH levels (both highly acidic and alkaline), exposure to oxygen (oxidation), light, and the presence of certain enzymes.[1]
Q2: What is the ideal pH range to maintain for this compound stability?
A2: The optimal pH for procyanidin stability is between 3 and 4.[1] Procyanidins are susceptible to hydrolysis at very low pH (<2) and oxidation at neutral or basic pH levels. Therefore, it is crucial to acidify extraction solvents and buffers using acids like formic or acetic acid to maintain this range.[1][2][3]
Q3: Why is the choice of extraction solvent important for stability?
A3: The extraction solvent not only dictates the efficiency of procyanidin recovery but also significantly impacts its stability. Acetone-water mixtures (e.g., 70% acetone) are highly effective for extracting a broad range of procyanidins, including higher molecular weight oligomers.[1][4] Solvents like methanol and ethanol are also effective, particularly for lower molecular weight procyanidins.[2][5] The most critical factor is the acidification of the solvent system (e.g., with 0.1-1% formic or acetic acid) to maintain a low pH (3-4), which prevents oxidation and hydrolysis.[1][2][6]
Q4: What is the recommended temperature for processing and storing this compound extracts?
A4: Throughout the sample preparation process, including extraction and solvent evaporation, the temperature should be maintained below 40°C to prevent thermal degradation.[1] For short-term storage (a few days), refrigeration at 2-8°C is adequate. For long-term stability, extracts should be frozen at -20°C or, ideally, -80°C. It is also best practice to aliquot extracts into single-use vials before freezing to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This section addresses common problems encountered during this compound sample preparation.
Problem: Low or inconsistent recovery of this compound.
-
Possible Cause 1: Incomplete Extraction
-
Solution: Ensure the plant material is ground to a fine, homogenous powder; for tough materials, cryogenic grinding can be effective.[1] Optimize the solid-to-solvent ratio; a common starting point is 1:10 to 1:20 (g:mL), though ratios up to 1:25 have been shown to be effective.[1][2] Repeat the extraction process on the pellet to ensure completeness.[6]
-
-
Possible Cause 2: Degradation During Extraction
-
Solution: Perform extractions at room temperature or below. If using methods like ultrasonic-assisted extraction, which can generate heat, employ a cooling bath to keep the temperature below 40°C.[1] Always use an acidified solvent system (e.g., 70% acetone with 1% acetic acid) to maintain a pH of 3-4.[1]
-
Problem: The extract turns brown, and analytical results are not reproducible.
-
Possible Cause 1: Oxidation
-
Solution: Oxidation is a primary cause of degradation, often indicated by a color change to brown.[1] To minimize this, work quickly and keep samples on ice. Use amber vials to protect the extract from light, which can accelerate oxidation.[1] For highly sensitive samples, consider performing extractions under an inert atmosphere (e.g., nitrogen gas) and adding antioxidants like ascorbic acid to the solvent.[1]
-
-
Possible Cause 2: pH-Induced Degradation
Problem: Suspected degradation during solvent evaporation.
-
Possible Cause: High Temperature
-
Solution: High temperatures during solvent removal are a common source of degradation. The antioxidant activity of procyanidins can decline at temperatures above 50°C.[1] Evaporate solvents using a rotary evaporator or similar equipment under reduced pressure at a low temperature (always below 40°C).[1]
-
Data Presentation
Table 1: Effect of Temperature on Procyanidin Stability
| Temperature Range | Stability Impact | Recommendation |
| > 60°C | Significant reduction and degradation. | Avoid heating above 40°C during any step.[1] |
| 50°C | Antioxidant activity begins to decline, especially at neutral pH. | Use only for very short durations if absolutely necessary.[1] |
| 25°C (Room Temp) | Not suitable for storage; significant losses (62-85%) can occur over months. | Avoid leaving samples at room temperature for extended periods.[1] |
| 2-8°C | Suitable for short-term storage (days). | Use for temporary storage during sample processing.[1] |
| -20°C to -80°C | Ideal for long-term storage. | Aliquot and freeze extracts for long-term preservation.[1] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for Procyanidins
This protocol is a general method for extracting procyanidins from finely ground plant materials like grape seeds or bark.
-
Sample Preparation: Weigh approximately 1 gram of lyophilized and finely powdered plant material into a centrifuge tube.
-
Solvent Addition: Add 20-25 mL of an acidified solvent mixture. A highly effective solvent is 70% acetone in water containing 0.5-1% acetic or formic acid (v/v/v).[1][6] This creates a solid-to-solvent ratio of 1:20 to 1:25.
-
Extraction: Tightly cap the tube and sonicate the mixture for 10-15 minutes in an ultrasonic bath equipped with a cooling system to maintain a temperature below 40°C.[1][2]
-
Centrifugation: Centrifuge the mixture at approximately 8000 × g for 10 minutes to pellet the solid material.[6]
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction: To ensure complete extraction, repeat steps 2-5 on the remaining pellet.
-
Solvent Evaporation: Combine the supernatants and evaporate the organic solvent (acetone) under reduced pressure at a temperature below 40°C using a rotary evaporator.[6]
-
Reconstitution: Re-dissolve the remaining aqueous extract in a known volume of the initial mobile phase for chromatographic analysis.
Protocol 2: General HPLC Analysis of Procyanidins
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of procyanidins.[4][7]
-
Instrumentation: An HPLC or UPLC system coupled with a suitable detector. Fluorescence (FLD) detectors offer high sensitivity for procyanidins, while Mass Spectrometry (MS) provides structural information and specificity.[2][6][8]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[9] For separation based on the degree of polymerization, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly effective.[6][8]
-
Mobile Phase (Reversed-Phase Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient is typically used to separate the various procyanidin oligomers. The gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B).
-
Detection:
-
Quantification: Quantification is performed by creating a calibration curve using an external standard of this compound or a related compound like (+)-catechin or (-)-epicatechin.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Troubleshooting logic for poor this compound analytical results.
Caption: A generalized workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Research progress on analysis methods of procyanidins | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting poor peak resolution of Procyanidin B6 in HPLC
Welcome to the technical support center for the HPLC analysis of Procyanidin B6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak broad and poorly resolved?
A1: Poor peak resolution for this compound can stem from several factors related to your HPLC method and system. Common causes include:
-
Inappropriate Column Selection: The choice of stationary phase is critical. Reversed-phase C18 columns are commonly used, but for complex mixtures containing multiple procyanidin isomers, Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.[1][2]
-
Suboptimal Mobile Phase Composition: The type of organic solvent (acetonitrile vs. methanol), the pH, and the concentration of acidic modifiers (e.g., formic acid, acetic acid) significantly impact selectivity and peak shape.[3][4]
-
Inadequate Gradient Program: A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds like procyanidin isomers.[5]
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.[6]
-
Column Overload: Injecting too much sample can cause peak fronting and a loss of resolution.[6]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[7]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue in the analysis of phenolic compounds like this compound. The primary causes include:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of procyanidins, leading to tailing.
-
Solution: Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of silanol groups. Using a well-end-capped column can also minimize these interactions.[8]
-
-
Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.
-
Solution: Implement a robust column washing protocol after each analytical run. Use a guard column to protect the analytical column from strongly retained impurities.[7]
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Q3: I am observing co-elution of this compound with another peak. How can I improve the separation?
A3: Co-elution is a frequent challenge, especially when analyzing samples containing multiple procyanidin isomers (e.g., Procyanidin B2, B3). To improve separation:
-
Optimize Mobile Phase Selectivity:
-
Solvent Type: Switching between acetonitrile and methanol can alter the elution order and improve the resolution of closely eluting compounds.[7]
-
pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization state of procyanidins and potentially improve separation.
-
-
Modify the Gradient: Employ a shallower gradient, especially during the elution window of the procyanidin dimers. This increases the separation time and can resolve co-eluting peaks.[4]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity is recommended. For instance, if you are using a C18 column, a column with a phenyl-hexyl or a diol stationary phase might provide the necessary selectivity to separate the isomers.[1][5]
-
Reduce the Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[6]
-
Increase Column Temperature: Elevating the column temperature can improve mass transfer and peak efficiency, which may lead to better resolution. However, procyanidins can be thermally sensitive, so temperatures should be increased cautiously (e.g., to 30-40°C).[5]
Data Presentation
The following tables summarize key parameters and comparisons to guide your method development and troubleshooting efforts.
Table 1: Comparison of HPLC Modes for Procyanidin Analysis [1][2]
| Feature | Normal-Phase HPLC (NP-HPLC) / HILIC | Reversed-Phase HPLC (RP-HPLC) |
| Primary Separation Principle | Adsorption/Partition based on polarity | Partition based on hydrophobicity |
| Stationary Phase | Polar (e.g., Silica, Diol) | Non-polar (e.g., C18, C8) |
| Typical Mobile Phase | Non-polar (e.g., Dichloromethane/Methanol, Acetonitrile/Water) | Polar (e.g., Water/Acetonitrile, Water/Methanol with acid) |
| Elution Order of Procyanidins | Increasing retention with increasing degree of polymerization (DP) | Decreasing retention with increasing DP |
| Resolution of High DP Oligomers | Excellent | Poor (often results in an unresolved "hump") |
| Resolution of Isomers | Generally poor | Good for low DP isomers (like B-type dimers) |
| Best for this compound | Separation from higher oligomers | Separation from other B-type dimer isomers |
Table 2: Influence of Mobile Phase Parameters on Peak Resolution
| Parameter | Effect on this compound Resolution | Recommendation |
| Organic Solvent | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which may be beneficial for resolving isomers.[7] | Start with an acidified water/acetonitrile gradient. If co-elution is an issue, try substituting with methanol. |
| Acidic Modifier | Formic acid or acetic acid (0.1-0.5%) is crucial for good peak shape by suppressing silanol interactions.[3] | Routinely add 0.1% formic acid to both aqueous and organic mobile phase components. |
| Gradient Slope | A shallow gradient around the elution time of this compound provides more time for separation from closely related isomers.[4] | After an initial scouting gradient, optimize the gradient slope in the region where procyanidin dimers elute. |
| Flow Rate | Lower flow rates (e.g., 0.8 mL/min for a 4.6 mm ID column) generally increase resolution but also analysis time.[6] | Optimize for the best balance between resolution and run time. |
| Column Temperature | Slightly elevated temperatures (e.g., 30-35°C) can decrease mobile phase viscosity and improve peak efficiency.[5] | Maintain a stable and slightly elevated column temperature. |
Experimental Protocols
The following are detailed starting-point methodologies for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and HPLC system.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Isomer Separation [2][3]
-
Objective: To separate this compound from other B-type dimer isomers.
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-25% B (shallow gradient for dimer separation)
-
40-45 min: 25-90% B (column wash)
-
45-50 min: 90% B (hold)
-
50.1-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: 280 nm.
-
FLD: Excitation at 276 nm, Emission at 316 nm.[2]
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Extract procyanidins from the plant material using 70% aqueous acetone.
-
Evaporate the acetone under reduced pressure.
-
Lyophilize the remaining aqueous extract.
-
Reconstitute a known amount of the dried extract in the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Normal-Phase HPLC (NP-HPLC) for Separation by Degree of Polymerization [1][2]
-
Objective: To separate procyanidin dimers (including B6) as a class from monomers and higher oligomers.
-
Instrumentation:
-
HPLC system with a binary or ternary pump, autosampler, and column oven.
-
Fluorescence Detector (FLD).
-
-
Chromatographic Conditions:
-
Column: Silica or Diol, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (e.g., 82:14:2:2 v/v/v/v).
-
Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 96:2:2 v/v/v).
-
Gradient Program:
-
0-30 min: 0-14% B
-
30-45 min: 14-30% B
-
45-50 min: 30-80% B (column wash)
-
50.1-55 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection (FLD): Excitation at 276 nm, Emission at 316 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Follow the same extraction and drying procedure as in Protocol 1.
-
Reconstitute the dried extract in the initial mobile phase (Mobile Phase A).
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Mandatory Visualization
The following diagrams illustrate logical workflows for troubleshooting poor peak resolution of this compound.
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: Inter-relationships of factors affecting peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
How to increase the solubility of Procyanidin B6 for cell assays
This guide provides researchers, scientists, and drug development professionals with technical support for working with Procyanidin B6, focusing on troubleshooting solubility issues for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound, like other procyanidins, is a polyphenol with poor water solubility. For cell culture applications, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous cell culture medium.
Commonly used organic solvents for procyanidins include Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1][2] Aqueous mixtures of these solvents are often effective for extraction and may be suitable for creating stock solutions.[1][2][3] For a related compound, Procyanidin B2, the solubility in DMSO and ethanol is approximately 30 mg/mL.[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Table 1: Solubility of Related B-type Procyanidins in Various Solvents Note: This data is for Procyanidin B1 and B2 and should be used as a reference guide for this compound.
| Compound | Solvent | Approximate Solubility | Reference |
| Procyanidin B1 | Ethanol, DMSO, Dimethyl Formamide | ~30 mg/mL | [5] |
| Procyanidin B1 | PBS (pH 7.2) | ~10 mg/mL | [5] |
| Procyanidin B2 | Ethanol, DMSO, Dimethyl Formamide | ~30 mg/mL | [4] |
| Procyanidin B2 | PBS (pH 7.2) | ~10 mg/mL | [4] |
Q2: What is the standard procedure for preparing a this compound stock solution for cell assays?
Preparing a sterile, concentrated stock solution is critical for accurate and reproducible experiments. The following workflow outlines the recommended procedure.
Q3: My this compound precipitated after I added the stock solution to my cell culture medium. What can I do?
Precipitation is a common issue when diluting a compound from an organic solvent into an aqueous buffer like cell culture medium. Here are several troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final percentage of your organic solvent (e.g., DMSO) in the medium is as low as possible, ideally below 0.5%. A high concentration of the organic solvent can cause the compound to crash out of solution.
-
Increase Stock Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to the medium to achieve the desired final concentration, thereby keeping the final solvent percentage low.
-
Modify Dilution Method: Instead of adding the stock directly to the full volume of medium, try adding the stock solution to a smaller volume of medium first, mix well, and then add this intermediate dilution to the rest of the medium. Gently warming the medium to 37°C before adding the stock can also help.
-
Use Solubilizing Excipients: For particularly difficult compounds, formulation strategies can be employed. The use of cyclodextrins, for example, can form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs.[6]
-
Brief Sonication: After dilution, briefly sonicating the final solution in a water bath sonicator may help redissolve fine precipitates, but be cautious as this can affect compound stability or cell viability.
Q4: What is the maximum concentration of an organic solvent like DMSO that is safe for my cells?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, sensitivity varies greatly between cell types. It is highly recommended to perform a solvent tolerance experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
This protocol helps establish the highest concentration of a solvent (e.g., DMSO) that does not impact cell viability in your specific experimental conditions.
-
Cell Plating: Seed your cells in a 96-well plate at the density you will use for your main experiment. Include wells for untreated controls and blanks (medium only). Allow cells to adhere overnight.
-
Solvent Dilution Series: Prepare a 2x concentrated serial dilution series of your solvent (e.g., DMSO) in fresh culture medium. A typical range would be from 2% down to 0.015% (v/v). Your final concentrations after adding to cells will be 1% to 0.0075%. Also prepare a 2x medium control with no solvent.
-
Cell Treatment: Remove the old medium from the cells. Add an equal volume of the 2x solvent dilutions and the 2x control medium to the appropriate wells.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Note on Assay Choice: Be aware that polyphenols like procyanidins can interfere with assays that rely on redox reactions, such as the MTT or Neutral Red assays, potentially giving false positive results.[7] An ATP-based assay like CellTiter-Glo® is often a more reliable alternative.
-
-
Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the untreated control. The highest concentration that shows no statistically significant decrease in viability is your maximum tolerated solvent concentration.
This compound and Cell Signaling
Procyanidins are known to modulate various intracellular signaling pathways, which is a key reason for their investigation in cell-based assays.[8][9] Understanding these interactions is crucial for interpreting experimental results. Larger procyanidins may interact with cell membrane proteins, while smaller oligomers can be transported into the cell to interact with signaling proteins directly.[8]
Key pathways reported to be affected by proanthocyanidins include:
-
AMPK Pathway: Involved in cellular energy homeostasis, its activation can influence glucose uptake and fatty acid oxidation.[10]
-
MAPK/ERK Pathway: A central pathway that regulates a wide range of cellular processes including proliferation, differentiation, and survival.[10]
-
Nrf2/ARE Pathway: The primary pathway for cellular defense against oxidative stress. Procyanidins have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[11]
References
- 1. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary flavonoids: Role of (-)-epicatechin and related procyanidins in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of procyanidins for health functionality by improving the intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effects and Mechanisms of Procyanidins on Parkinson’s Disease In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing byproducts in Procyanidin B6 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Procyanidin B6. Our aim is to offer practical solutions to common challenges encountered during synthesis, with a focus on identifying and removing unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most prevalent byproduct in the synthesis of this compound, a catechin-(4α→6)-catechin dimer, is its structural isomer, Procyanidin B3, which is a catechin-(4α→8)-catechin dimer.[1][2] Other potential byproducts include higher oligomers such as trimers (e.g., Procyanidin C2) and tetramers, which can form through further condensation reactions.[3][4] Self-condensation of the electrophile starting material can also occur, leading to a complex mixture of undesired compounds.[1]
Q2: How can I identify the presence of Procyanidin B3 and other byproducts in my reaction mixture?
A2: The most effective methods for identifying this compound and its byproducts are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Reversed-phase HPLC can separate this compound from B3 and other oligomers. The elution order will depend on the specific column and mobile phase used, but generally, isomers can be resolved with an optimized gradient.[5]
-
NMR: 1D and 2D NMR spectroscopy (such as COSY, HSQC, and HMBC) are crucial for unambiguous structure elucidation. Specific chemical shifts in the 1H and 13C NMR spectra can differentiate between the (4→6) linkage of this compound and the (4→8) linkage of Procyanidin B3.[6][7]
Q3: What factors influence the formation of byproducts in this compound synthesis?
A3: Several factors can significantly impact the selectivity of the reaction and the formation of byproducts:
-
Lewis Acid: The choice of Lewis acid catalyst is critical. For instance, SnCl₄ has been shown to be more regioselective for the formation of the (4→6) linkage compared to TMSOTf, which can lead to a more complex mixture of byproducts.[1]
-
Reaction Temperature: Temperature plays a crucial role in reaction selectivity. In the regioselective synthesis of this compound, a reaction temperature of -20 °C was found to be optimal for maximizing the yield of the desired product and minimizing byproduct formation.[8]
-
Linker in Intramolecular Condensation: In strategies involving intramolecular condensation, the length of the linker connecting the two catechin units is critical. The use of linkers other than azelaic acid has been reported to result in self-condensation products.[1]
Q4: I am observing a low yield of this compound. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction conditions (temperature, catalyst), impure starting materials, and inefficient purification methods.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - High Proportion of Procyanidin B3
| Potential Cause | Recommended Solution |
| Inappropriate Lewis Acid | Use a more selective Lewis acid. SnCl₄ is recommended over TMSOTf for promoting the formation of the (4→6) linkage.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the SnCl₄-catalyzed intramolecular condensation, -20 °C has been shown to be effective.[8] Deviations from this temperature may decrease selectivity. |
| Incorrect Stoichiometry | Ensure precise molar equivalents of the nucleophile and electrophile are used, as imbalances can lead to side reactions. |
Problem 2: Presence of Higher Oligomers (Trimers, Tetramers)
| Potential Cause | Recommended Solution |
| Extended Reaction Time | Monitor the reaction progress closely using TLC or HPLC and quench the reaction once the formation of the desired dimer is maximized to prevent further condensation. |
| High Concentration of Reactants | Running the reaction at a lower concentration may disfavor the formation of higher-order oligomers. |
Quantitative Data on Byproduct Formation
While specific quantitative data on the ratio of this compound to its byproducts under varied synthetic conditions is not extensively published in a comparative table format, the literature suggests that the choice of Lewis acid has a significant impact. The use of TMSOTf can lead to a "complicated mixture of many byproducts," whereas SnCl₄ provides a much cleaner reaction with a higher yield of the desired this compound.[1]
Table 1: Influence of Lewis Acid on this compound Synthesis Outcome
| Lewis Acid | Predominant Product | Byproduct Profile | Reference |
| SnCl₄ | This compound | Higher regioselectivity, fewer byproducts | [1] |
| TMSOTf | Complex Mixture | Deprotection of other protecting groups, leading to multiple byproducts | [1] |
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC
This protocol provides a general method for the analytical separation of this compound and its byproducts.
-
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Detection: UV at 280 nm.
-
-
Gradient Elution:
-
A shallow gradient is recommended to achieve good separation of the isomers. An example gradient is as follows:
-
0-5 min: 10% B
-
5-40 min: 10-30% B (linear gradient)
-
40-45 min: 30-90% B (linear gradient)
-
45-50 min: 90% B
-
50-55 min: 90-10% B (linear gradient)
-
55-60 min: 10% B
-
-
Note: This gradient is a starting point and should be optimized for your specific column and system.
-
Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
This protocol is effective for the initial cleanup and fractionation of the crude reaction mixture to separate oligomers based on size.
-
Column Packing:
-
Swell an appropriate amount of Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or an ethanol/water mixture) for at least 3 hours.
-
Carefully pack the slurry into a glass column, avoiding the introduction of air bubbles.
-
Equilibrate the packed column by washing with at least 2-3 column volumes of the mobile phase until the baseline is stable.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Elute the column with the mobile phase at a low flow rate to ensure good separation.
-
Collect fractions and monitor the elution profile using TLC or analytical HPLC to identify the fractions containing the dimeric procyanidins. Procyanidin dimers will typically elute after monomers and before higher oligomers.
-
-
Fraction Analysis:
-
Analyze the collected fractions to identify those enriched in this compound and separate from Procyanidin B3 and other byproducts. These fractions can then be pooled for further purification by preparative HPLC if necessary.
-
Visualizing Experimental Workflows
Caption: Workflow for byproduct identification and removal in this compound synthesis.
This guide provides a foundational understanding of the common byproducts in this compound synthesis and strategies for their identification and removal. For more specific issues, consulting the primary literature and adapting the provided protocols to your experimental setup is recommended.
References
- 1. Regioselective Synthesis of this compound, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Optimization of Solvent Systems for Procyanidin B6 Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for the extraction of Procyanidin B6. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of proanthocyanidin, specifically a dimer formed from two (+)-catechin units linked together.[1][2] It is a naturally occurring polyphenol found in various plant sources, notably in grape seeds and beer.[1][2]
Q2: Which solvent system is most effective for extracting this compound?
For dimeric procyanidins like this compound, aqueous organic solvent mixtures are generally most effective. A combination of 60% methanol in water has shown high efficiency for extracting dimeric procyanidins.[3] While aqueous acetone (typically 70% v/v) is also highly effective for a broad range of procyanidins, methanol-based systems can be particularly suitable for lower molecular weight procyanidins, including dimers.[4][5]
Q3: Why are aqueous-organic solvent mixtures preferred over pure solvents?
Aqueous-organic mixtures are effective because they can solvate a wider range of procyanidin oligomers, which have varying polarities.[4] The water component helps to desorb the procyanidins from the plant matrix, while the organic solvent dissolves them.[4] Pure organic solvents might lead to poor solubility and precipitation of the target compounds.[4]
Q4: What is the role of pH in the extraction solvent?
Acidifying the extraction solvent to a pH between 2 and 4 can enhance the extraction yield and improve the stability of procyanidins.[4] A lower pH helps maintain the phenolic compounds in a more stable, neutral form, which facilitates their release from the plant material.[4] The addition of 1% formic acid to the solvent has been shown to be effective.[3]
Q5: How can I improve extraction efficiency and reduce extraction time?
Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve efficiency. UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, leading to better solvent penetration and a reduction in extraction time, often from hours to minutes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of this compound | The solvent system is not optimized for dimeric procyanidins. | For dimeric procyanidins, a 60% methanol-water mixture is a good starting point.[3] Alternatively, 70% aqueous acetone is effective for a broad range of procyanidins.[4][5] |
| The solid-to-solvent ratio is not optimal, leading to an unsaturated solvent. | Optimize the solid-to-solvent ratio. Ratios around 1:25 (w/v) have been used effectively.[3] | |
| Insufficient extraction time for conventional methods. | For maceration, ensure adequate extraction time (e.g., up to 6 hours). For faster extraction, consider using Ultrasound-Assisted Extraction (UAE).[4] | |
| The pH of the solvent is not acidic, leading to lower yield and instability. | Adjust the solvent pH to between 2 and 4 using an acid like formic acid (e.g., 1% v/v).[3][4] | |
| Brown Coloration of Extract | Oxidative degradation of procyanidins. | This occurs when phenolic hydroxyl groups react with oxygen, especially at neutral or basic pH, or with exposure to light and high temperatures. Work quickly, limit oxygen exposure (e.g., work under an inert atmosphere like nitrogen), and maintain a low pH. |
| Thermal degradation during solvent evaporation. | Evaporate solvents under reduced pressure at a low temperature (below 40°C). Procyanidin activity can decline at temperatures above 50°C. | |
| Inconsistent/Non-Reproducible Results | Variability in the raw plant material. | Ensure the plant material is from a consistent source and batch, as procyanidin content can vary. |
| Incomplete extraction. | Ensure the plant material is finely ground to a homogenous powder to maximize solvent contact. | |
| Degradation of procyanidins after extraction. | Store extracts at low temperatures (-20°C or -80°C for long-term storage) and in the dark to prevent degradation. For aqueous solutions, it is not recommended to store them for more than one day.[6] |
Data Presentation
Table 1: Comparison of Solvent Systems for Procyanidin Extraction
| Solvent System | Concentration (v/v) | Target Procyanidins | Source Matrix | Reference(s) |
| Aqueous Methanol | 60% | Monomeric and Dimeric Procyanidins | Grape Pomace | [3] |
| Aqueous Acetone | 70% | Broad Range of Procyanidins | Grape Seed, Cocoa | [4][5] |
| Aqueous Ethanol | 47% - 70% | General Procyanidins | Grape Seed | [4][7] |
| Aqueous DMSO | 70% - 80% | Low and High Molecular Weight Procyanidins | Cocoa | [5] |
Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Dimeric Procyanidins from Grape Pomace
| Parameter | Optimal Condition | Reference |
| Solvent System | 60% Methanol in Water with 1% Formic Acid | [3] |
| Solid-to-Solvent Ratio | 1:25 (w/v) | [3] |
| Sonication Time | 10 minutes | [3] |
| Agitation Time | 15 minutes | [3] |
Experimental Protocols
Protocol 1: Standard Maceration Extraction of this compound
-
Sample Preparation:
-
Dry the plant material (e.g., grape seeds) at a temperature below 40°C.
-
Grind the dried material into a fine, homogeneous powder (<1 mm particle size).
-
If the material has a high lipid content, perform a defatting step by washing the powder with a non-polar solvent like hexane.[4]
-
-
Extraction:
-
Weigh the powdered sample and place it in an extraction vessel.
-
Add the extraction solvent (e.g., 60% methanol in water with 1% formic acid) at a solid-to-solvent ratio of 1:25 (w/v).[3]
-
Agitate the mixture continuously using a magnetic stirrer or orbital shaker at room temperature for up to 6 hours.[4]
-
-
Separation and Recovery:
-
Separate the solid residue from the liquid extract by vacuum filtration or centrifugation.
-
Collect the supernatant.
-
Remove the organic solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
The remaining aqueous solution can be freeze-dried to obtain a solid procyanidin-rich powder.[4]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Follow Step 1 from the Standard Maceration Extraction Protocol.
-
Ultrasound-Assisted Extraction:
-
Place the mixture of powdered sample and solvent in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 10 minutes.[3] Use a cooling bath to maintain the temperature below 40°C to prevent thermal degradation.
-
After sonication, continue to agitate the mixture for an additional 15 minutes.[3]
-
-
Separation and Recovery: Follow Step 3 from the Standard Maceration Extraction Protocol.
Protocol 3: Purification of this compound by HPLC
For the purification of specific dimers like this compound, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Pre-purification (Optional):
-
For complex extracts, consider a pre-purification step using a solid-phase extraction (SPE) cartridge or column chromatography (e.g., Sephadex LH-20) to remove interfering compounds.
-
-
Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of lower molecular weight procyanidins.[8]
-
Mobile Phase: A common mobile phase is a gradient of methanol and an acidic aqueous solution (e.g., 0.4% phosphoric acid).[9]
-
Flow Rate: Typically around 1 mL/min.[9]
-
Detection: UV detection at 280 nm is standard for procyanidins.[8][9] Fluorescence detection can offer higher sensitivity.[8]
-
Column Temperature: Maintain a constant temperature, for example, 30°C.[9]
-
-
Fraction Collection and Analysis:
-
Inject the concentrated extract onto the HPLC system.
-
Collect the fraction corresponding to the retention time of a this compound standard (if available) or the expected retention time for a catechin-catechin dimer.
-
Analyze the collected fraction for purity using analytical HPLC and confirm the identity using mass spectrometry (MS).
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Antioxidant signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Procyanidin B6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometry analysis of Procyanidin B6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3][4] For complex molecules like this compound, which are often analyzed in biological or botanical matrices, these effects can be a significant challenge.[1][5]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This involves infusing a constant flow of a this compound standard solution into the MS detector post-chromatographic separation while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][6]
-
Post-Extraction Spike: This method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[1][4]
Q3: What are the most common sources of matrix effects when analyzing this compound?
A: Common sources of matrix effects include salts, phospholipids from plasma samples, endogenous metabolites, and other polyphenolic compounds present in the sample.[6][7] Due to the structural similarity of other procyanidins and flavonoids, these can often co-elute and interfere with the ionization of this compound.[5]
Troubleshooting Guide
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is often a primary indicator of ion suppression.
| Potential Cause | Troubleshooting Step | Rationale |
| High concentration of co-eluting matrix components. | Optimize Sample Preparation: Implement a more rigorous sample cleanup protocol. Consider solid-phase extraction (SPE), particularly with mixed-mode cartridges that can remove a broader range of interferences.[7] | To remove interfering compounds before they enter the LC-MS system. Polymeric mixed-mode SPE has been shown to produce cleaner extracts compared to simple protein precipitation.[7] |
| Dilute the Sample: A simple first step is to dilute the sample extract.[3][8] | This reduces the concentration of both the analyte and the interfering matrix components. | |
| Inadequate chromatographic separation. | Improve Chromatography: Increase the gradient length or use a column with a different selectivity (e.g., HILIC in addition to reversed-phase).[9] Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) can also provide better resolution and narrower peaks.[7][10] | To chromatographically separate this compound from the interfering compounds, preventing them from entering the ion source at the same time. |
Issue 2: Inconsistent and irreproducible quantitative results for this compound.
This can be caused by variable matrix effects between different samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Differential matrix effects across samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for correcting matrix effects. | The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[3][11] |
| Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[2][12] | This ensures that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification. | |
| Analyte interaction with metal components. | Consider Metal-Free HPLC Systems: For chelating compounds, interactions with stainless steel components in the HPLC system can cause signal loss and ion suppression.[13] | Using PEEK or other metal-free tubing and column hardware can prevent the formation of metal adducts and improve analyte recovery.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general framework for SPE cleanup. The specific sorbent and solvents should be optimized for your particular application.
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other polyphenols with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effect
-
Prepare Blank Matrix Extract: Process a blank plasma or plant extract sample through your entire sample preparation workflow.
-
Prepare Spiked Samples:
-
Set A: Spike a known concentration of this compound into the blank matrix extract.
-
Set B: Spike the same concentration of this compound into the reconstitution solvent (e.g., initial mobile phase).
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Visual Guides
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. Characterization of grape seed procyanidins by comprehensive two-dimensional hydrophilic interaction × reversed phase liquid chromatography coupled to diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. Research Portal [ub-ir.bolton.ac.uk]
- 12. Abstracts of the 1st International Online Conference on Separations [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Procyanidin B6 Analysis via Phloroglucinolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of phloroglucinolysis for the analysis of Procyanidin B6. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using phloroglucinolysis in procyanidin analysis?
A1: Phloroglucinolysis is a widely used analytical technique for the structural characterization of proanthocyanidins (condensed tannins).[1][2][3] The primary purpose is to break down the complex polymeric structure of proanthocyanidins into their constituent monomeric units. This is achieved through acid-catalyzed cleavage of the interflavanoid bonds in the presence of excess phloroglucinol.[1][3] The reaction releases the terminal units as flavan-3-ol monomers and the extension units as phloroglucinol adducts.[1][3] By identifying and quantifying these products, researchers can determine key structural information such as the mean degree of polymerization (mDP), the subunit composition (e.g., catechin, epicatechin), and the percentage of galloylation.[1][3]
Q2: Why is ascorbic acid included in the phloroglucinolysis reagent?
A2: Ascorbic acid is included in the phloroglucinolysis reagent to act as an antioxidant.[4][5][6] During the acid-catalyzed cleavage at elevated temperatures, the flavan-3-ol monomers and their adducts are susceptible to degradation. Ascorbic acid helps to prevent this degradation, ensuring more accurate and reproducible results.[5]
Q3: What are the most common challenges encountered during phloroglucinolysis of this compound?
A3: The most common challenges include:
-
Incomplete reaction: The cleavage of all interflavanoid bonds may not be complete, leading to an underestimation of the mean degree of polymerization. Optimizing reaction time and temperature is crucial.[7][8]
-
Degradation of products: Flavan-3-ols and their adducts can degrade under the harsh acidic conditions. The use of ascorbic acid and immediate analysis after stopping the reaction can mitigate this.[1][5]
-
Lack of commercial standards: A significant challenge is the unavailability of commercially available standards for the phloroglucinol adducts of flavan-3-ols.[1][2][3] This makes accurate quantification difficult, often requiring researchers to synthesize and purify their own standards or use relative quantification methods.[1][2][3]
-
Baseline subtraction: It is critical to analyze the sample before the phloroglucinolysis reaction to quantify the initial concentration of monomeric flavan-3-ols.[1][3] This "blank" value must be subtracted from the total monomers quantified after the reaction to accurately determine the terminal units released during depolymerization.[1][3]
Q4: How can I accurately quantify the phloroglucinol adducts without commercial standards?
A4: While challenging, several approaches can be used:
-
Semi-synthesis and purification: You can perform the phloroglucinolysis reaction on a larger scale using a proanthocyanidin-rich extract and then isolate the specific adducts of interest using techniques like semi-preparative HPLC.[1][3] The purity of the isolated adducts can then be established using methods like quantitative 1H-NMR.[1][2][3]
-
Relative quantification: If absolute quantification is not feasible, you can express the results in terms of "equivalents" of a readily available standard, such as catechin or epicatechin. However, it's important to note that this provides less accurate results due to differences in detector response.[3]
-
Use of published molar absorptivity values: For UV detection, you can use previously published molar absorptivity coefficients for the phloroglucinol adducts to estimate their concentrations. This is more accurate than using equivalents of the free monomers but still not as precise as using authentic standards.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cleavage products | Incomplete reaction due to insufficient reaction time or temperature. | Optimize reaction conditions. A common starting point is 50°C for 20 minutes.[1][4][5][6] For more resistant proanthocyanidins, increasing the temperature to 70°C might be necessary.[7][8] |
| Ineffective reagent concentration. | Ensure the phloroglucinol reagent is prepared correctly. Typical concentrations are 50-100 g/L of phloroglucinol and 10-20 g/L of ascorbic acid in 0.1-0.2 N HCl in methanol.[1][3][4][5][6] | |
| Degradation of analytes (extra peaks, broad peaks) | Oxidation of flavan-3-ols and their adducts. | Ensure a sufficient concentration of ascorbic acid in the reagent (e.g., 10-20 g/L).[1][3][4][5][6] Analyze the samples immediately after stopping the reaction. |
| Prolonged exposure to acidic conditions. | Stop the reaction promptly by adding a quenching solution, such as aqueous sodium acetate (e.g., 40 mM).[1][4][5][6] | |
| Inaccurate mean degree of polymerization (mDP) calculation | Failure to subtract the initial monomer concentration. | Always analyze a "blank" sample (the sample before the phloroglucinolysis reaction) to determine the baseline concentration of free flavan-3-ol monomers. Subtract this value from the total monomer concentration post-reaction.[1][3] |
| Inaccurate quantification of terminal and extension units. | Use purified standards for both flavan-3-ol monomers and their phloroglucinol adducts for the most accurate results.[1][2][3] If standards are unavailable, clearly state the quantification method used (e.g., relative to epicatechin). | |
| Poor chromatographic separation | Inappropriate HPLC column or mobile phase. | Use a reversed-phase C18 column. A common mobile phase gradient involves an aqueous solution with a small amount of acid (e.g., acetic acid) and an organic solvent like methanol or acetonitrile.[4][5][6] |
| Sample matrix interference. | Purify the proanthocyanidin extract before phloroglucinolysis to remove interfering compounds. |
Experimental Protocols
Standard Phloroglucinolysis Protocol
This protocol is adapted from methodologies described for the analysis of proanthocyanidins in various plant materials.[4][5][6]
1. Reagent Preparation:
-
Phloroglucinol Reagent: Prepare a solution of 0.1 N HCl in methanol containing 50 g/L of phloroglucinol and 10 g/L of ascorbic acid.[4][5][6]
-
Stopping Solution: Prepare a 40 mM aqueous sodium acetate solution.[4][5][6]
2. Sample Preparation:
-
Prepare a solution of the procyanidin-containing extract of interest at a concentration of approximately 5 g/L in the phloroglucinol reagent.[4][5]
3. Reaction:
4. Quenching:
-
After the incubation period, immediately add 5 volumes of the 40 mM aqueous sodium acetate solution to stop the reaction.[4][5][6]
5. Analysis:
-
Filter the final solution through a 0.22 µm PTFE filter.[1]
-
Analyze the sample immediately by reversed-phase HPLC.[4][5][6]
Optimized Protocol for Grape Skin Proanthocyanidins
This protocol presents optimized conditions for the extraction and acid-catalysis cleavage of proanthocyanidins from grape skins.[7][8]
1. Reagent Preparation:
-
Phloroglucinol Buffer: Prepare a solution in methanol containing 0.5 g phloroglucinol, 0.3 mol/L HCl, and 0.005 g ascorbic acid.
2. Sample Preparation:
-
Mix 0.1 g of lyophilized grape skin powder with 1 mL of the phloroglucinol buffer.
3. Reaction:
4. Quenching:
-
Neutralize the reaction with 1 mL of sodium acetate solution.
5. Analysis:
-
Centrifuge the mixture (e.g., 8000 x g for 15 min at 4°C).
Quantitative Data Summary
Table 1: Comparison of Phloroglucinolysis Reagent Compositions
| Component | Kennedy & Jones (2001)[4][5][6] | Vrhovsek et al. (2021)[1][3] | Optimized for Grape Skin[7][8] |
| Solvent | Methanol | Methanol | Methanol |
| HCl Concentration | 0.1 N | 0.2 N | 0.3 mol/L |
| Phloroglucinol | 50 g/L | 100 g/L | 0.5 g in 1 mL |
| Ascorbic Acid | 10 g/L | 20 g/L | 0.005 g in 1 mL |
Table 2: Typical Reaction Conditions for Phloroglucinolysis
| Parameter | Kennedy & Jones (2001)[4][5][6] | Vrhovsek et al. (2021)[1][3] | Optimized for Grape Skin[7][8] |
| Temperature | 50°C | 50°C | 70°C |
| Time | 20 min | 20 min | 20 min |
| Stopping Reagent | 40 mM Sodium Acetate | 40 mM Sodium Acetate | Sodium Acetate |
Visualizations
Caption: Experimental workflow for the phloroglucinolysis of this compound.
Caption: Simplified reaction mechanism of phloroglucinolysis on a procyanidin.
References
- 1. Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins | MDPI [mdpi.com]
- 2. Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of proanthocyanidin cleavage products following acid-catalysis in the presence of excess phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Minimizing epimerization of Procyanidin B6 during processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Procyanidin B6. This resource provides in-depth guidance on minimizing epimerization during processing, ensuring the integrity and bioactivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is epimerization?
This compound is a B-type proanthocyanidin, which is a dimer of two (+)-catechin units linked by a C4-C6 bond. Epimerization is a chemical process where the stereochemistry at one chiral center of a molecule is inverted. In the context of this compound, the catechin units can undergo epimerization, leading to the formation of diastereomers which may have different biological activities.
Q2: Why is it crucial to minimize the epimerization of this compound?
The biological activity of procyanidins is often highly dependent on their specific stereochemistry. Epimerization can lead to a mixture of isomers with potentially reduced or altered efficacy, impacting experimental reproducibility and the therapeutic potential of this compound. Therefore, controlling epimerization is critical for maintaining the desired biological activity and ensuring consistent results in research and drug development.
Q3: What are the primary factors that induce the epimerization of this compound during processing?
The main factors that contribute to the epimerization of this compound are:
-
Temperature: Elevated temperatures significantly accelerate the rate of epimerization.
-
pH: Both acidic and alkaline conditions can catalyze epimerization. Procyanidins are generally most stable in mildly acidic environments.
-
Solvents: The choice of solvent can influence the stability of this compound.
-
Processing Time: Longer exposure to harsh conditions (high temperature, non-optimal pH) increases the extent of epimerization.
Troubleshooting Guide: Minimizing this compound Epimerization
This guide addresses common issues encountered during the processing of this compound and provides solutions to minimize epimerization.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity after extraction or purification. | Epimerization of this compound into less active isomers. | Optimize processing parameters to minimize epimerization. See the detailed protocols below. |
| Inconsistent results between experimental batches. | Variable levels of epimerization due to inconsistent processing conditions. | Standardize all processing steps, including temperature, pH, solvent composition, and time. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of this compound epimers or other degradation products. | Use a validated HPLC method capable of separating this compound from its epimers for accurate quantification. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimal Epimerization
This protocol describes a method for extracting this compound from plant material while minimizing epimerization.
1. Sample Preparation:
- Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation.
- Grind the lyophilized material into a fine powder to increase extraction efficiency.
2. Extraction:
- Solvent: Use a mixture of acetone and water (e.g., 70:30 v/v) containing a small amount of acetic acid (0.1-0.5%) to maintain a slightly acidic pH.
- Temperature: Perform the extraction at a low temperature, ideally between 4°C and room temperature (not exceeding 25°C). Avoid heating.
- Procedure:
- Suspend the powdered plant material in the extraction solvent.
- Use ultrasonication for a short duration (e.g., 15-30 minutes) in a cold water bath to enhance extraction without significant heating.
- Stir the mixture at a controlled low temperature for 1-2 hours.
- Centrifuge the mixture to separate the solid residue from the extract.
- Collect the supernatant containing the procyanidins.
3. Solvent Removal:
- Concentrate the extract using a rotary evaporator under reduced pressure.
- Crucially, maintain a low water bath temperature (below 40°C) to prevent thermal degradation and epimerization.
Protocol 2: HPLC Method for the Quantification of this compound and Its Epimers
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its potential epimers. A C18 column is commonly used for the separation of procyanidins.
1. HPLC System and Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used for optimal separation.
- Solvent A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might be:
- 0-5 min: 5% B
- 5-40 min: Linear gradient from 5% to 30% B
- 40-45 min: Linear gradient from 30% to 90% B
- 45-50 min: Hold at 90% B
- 50-55 min: Return to 5% B
- 55-60 min: Re-equilibration at 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: Maintain at a controlled temperature, typically around 25-30°C.
- Detection:
- UV detector at 280 nm.
- Fluorescence detector with excitation at ~280 nm and emission at ~320 nm for higher sensitivity and selectivity.
- Mass Spectrometry (MS) detector for confirmation of identity.
2. Sample Preparation for HPLC:
- Dissolve the dried extract or purified sample in the initial mobile phase composition (e.g., 95% A, 5% B).
- Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
3. Quantification:
- Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
- If available, use reference standards for the epimers to quantify them individually. If not, their amounts can be estimated relative to the this compound peak area, assuming a similar response factor.
Data Presentation
Table 1: Influence of Temperature on this compound Epimerization
| Temperature (°C) | Processing Time (hours) | This compound Remaining (%) | Epimer Formation (%) |
| 25 | 2 | >98 | <2 |
| 40 | 2 | 90 | 10 |
| 60 | 2 | 75 | 25 |
| 80 | 2 | 50 | 50 |
Note: The data presented in this table is illustrative and compiled from general knowledge of procyanidin stability. Actual epimerization rates will vary depending on the specific matrix, pH, and other experimental conditions.
Table 2: Influence of pH on this compound Stability
| pH | Processing Time (hours) at 40°C | This compound Remaining (%) |
| 3.0 | 4 | >95 |
| 5.0 | 4 | 85 |
| 7.0 | 4 | 60 |
| 9.0 | 4 | <40 |
Note: This table provides a generalized representation of pH effects on this compound stability. The optimal pH for stability is typically in the mildly acidic range.
Visualizations
Caption: Factors influencing the epimerization and degradation of this compound.
Caption: Workflow for minimizing this compound epimerization during extraction.
Validation & Comparative
Procyanidin B6 vs. Procyanidin B3: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Procyanidins, a class of flavonoids found in many plants, are recognized for their wide range of biological activities. Among the various dimeric procyanidins, Procyanidin B3 and Procyanidin B6 have garnered interest for their potential therapeutic applications. Both are dimers of (+)-catechin but differ in their interflavan linkage, a structural nuance that may influence their biological efficacy. Procyanidin B3 possesses a C4-C8 linkage, while this compound has a C4-C6 linkage. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid researchers in their investigations.
Comparative Biological Activity: An Overview
Direct quantitative comparisons of the biological activities of this compound and Procyanidin B3 in the same studies are limited in publicly available literature. This scarcity of head-to-head analysis makes a definitive judgment on superior efficacy challenging. However, by collating data from various studies, a comparative picture of their activities in key areas such as antioxidant capacity, anti-inflammatory effects, and enzyme inhibition can be drawn.
Antioxidant Activity
Both Procyanidin B3 and B6 are known to possess antioxidant properties. However, their relative efficacy appears to be context-dependent. In a study assessing the antioxidant protection of low-density lipoprotein (LDL) against peroxyl radical-induced oxidation, this compound was reported to be a less effective antioxidant compared to other procyanidin dimers. Conversely, other research has highlighted the potent radical scavenging activity of Procyanidin B3 analogues.[1]
A study evaluating the neuroprotective effects of various procyanidin dimers, including B3, in a Parkinson's disease model found no significant difference in the antioxidant capacity among the B-type dimers tested.[2] This suggests that in certain biological systems, the difference in linkage between B3 and B6 may not translate to a significant difference in antioxidant effect.
Table 1: Summary of Antioxidant Activity Data (Data from separate studies)
| Compound | Assay | IC50 / Activity | Source |
| Procyanidin B3 | Galvinoxyl radical scavenging | Analogue showed 1.9-fold higher activity than Procyanidin B3 | [1] |
| This compound | Peroxyl radical-dependent LDL oxidation | Less effective than other procyanidin dimers |
Note: The data presented are from different studies and not from a direct comparative experiment, thus should be interpreted with caution.
Anti-inflammatory Effects
Procyanidins, in general, are known to exert anti-inflammatory effects through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Procyanidin B3 has been specifically shown to alleviate intervertebral disc degeneration by inhibiting the formation of the TLR4/MD-2 complex, a key step in the inflammatory signaling cascade. While direct comparative studies with this compound on this pathway are not available, the structural differences may influence their binding affinity and subsequent inhibitory action. One study noted that the affinity of procyanidin dimers for proline, a component of many proteins, differs based on the linkage type, with the C4-C8 linkage of B3 showing a greater affinity than the C4-C6 linkage of B6.[3] This could translate to differential effects on protein-mediated inflammatory processes.
Enzyme Inhibition
A significant distinction in the biological activity of Procyanidin B3 is its role as a selective inhibitor of histone acetyltransferase (HAT), particularly p300.[4] This inhibition of p300-mediated acetylation of the androgen receptor has been shown to be beneficial in the context of prostate cancer. There is currently no available data suggesting a similar specific inhibitory activity for this compound on p300 HAT.
Studies on the effects of procyanidins on digestive enzymes have shown that higher polymer procyanidins have a greater inhibitory effect on α-amylase.[3] While this study did not directly compare B3 and B6, it highlights that the degree of polymerization and structural conformation are critical for enzyme inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in designing their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of Procyanidin B3 and this compound in methanol.
-
In a 96-well plate, add a specific volume of the procyanidin solutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only methanol and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the procyanidin.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to determine the effect of compounds on the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, treat the cells with various concentrations of Procyanidin B3 and this compound for a specific duration.
-
Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity.
-
The percentage of inhibition is calculated relative to the stimulated, untreated control.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific HAT enzyme, such as p300.
Principle: A recombinant HAT enzyme is incubated with a histone substrate and acetyl-CoA. The transfer of the acetyl group to the histone is quantified, often using a colorimetric or fluorometric method.
Protocol:
-
Prepare a reaction buffer containing the recombinant p300 HAT enzyme.
-
Add various concentrations of the test compounds (Procyanidin B3 and B6) to the reaction mixture.
-
Initiate the reaction by adding the histone substrate (e.g., histone H3 peptide) and acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and detect the level of histone acetylation. This can be done using an ELISA-based method with an antibody specific for acetylated histones or by detecting the production of Coenzyme A (CoA), a byproduct of the reaction.
-
The percentage of inhibition is calculated relative to the untreated control.
-
Determine the IC50 value for each compound.
Signaling Pathways
Procyanidins are known to modulate several key signaling pathways involved in inflammation and cellular regulation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Procyanidins can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.
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// Edges stimulus -> receptor; receptor -> ikk [label="activates"]; procyanidins -> ikk [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; ikk -> ikb [label="phosphorylates"]; ikb -> nfk_b [label="inhibits"]; ikk -> nfk_b [label="leads to\ndegradation of IκBα", style=dotted]; nfk_b -> nfk_b_active [label="releases"]; nfk_b_active -> nucleus [label="translocates to"]; nucleus -> transcription [style=invis]; // for positioning nfk_b_active -> transcription [label="activates", dir=back, constraint=false]; }
p300 HAT-Mediated Signaling
Procyanidin B3 has been identified as a specific inhibitor of the histone acetyltransferase p300. This enzyme plays a crucial role in regulating gene expression by acetylating histones and other transcription factors.
// Nodes p300 [label="p300 HAT", fillcolor="#F1F3F4", color="#202124"]; pro_b3 [label="Procyanidin B3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; acetyl_coa [label="Acetyl-CoA", shape=ellipse, fillcolor="#F1F3F4", color="#202124"]; histones [label="Histones", fillcolor="#F1F3F4", color="#202124"]; acet_histones [label="Acetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription_factor [label="Transcription Factor\n(e.g., Androgen Receptor)", fillcolor="#F1F3F4", color="#202124"]; acet_tf [label="Acetylated\nTranscription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene_expression [label="Altered Gene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> p300; pro_b3 -> p300 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; p300 -> histones [label="acetylates"]; histones -> acet_histones; p300 -> transcription_factor [label="acetylates"]; transcription_factor -> acet_tf; acet_histones -> gene_expression; acet_tf -> gene_expression; }
Conclusion
While both Procyanidin B3 and this compound exhibit promising biological activities, the current body of scientific literature does not provide sufficient direct comparative data to definitively declare one as superior to the other across all biological endpoints. Procyanidin B3 has been more specifically characterized as a p300 HAT inhibitor. The structural difference in their interflavan linkage likely contributes to subtle yet potentially significant differences in their interactions with biological targets.
For researchers and drug development professionals, this guide highlights the need for further head-to-head comparative studies to elucidate the structure-activity relationships of these procyanidin dimers. Such studies will be crucial for identifying the most promising candidates for development as therapeutic agents for a range of diseases.
References
- 1. redi.anii.org.uy [redi.anii.org.uy]
- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Different Degrees of Procyanidin Polymerization on the Nutrient Absorption and Digestive Enzyme Activity in Mice [mdpi.com]
- 4. d-nb.info [d-nb.info]
Quantitative Comparison of Procyanidin Isomers by HPLC: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of procyanidin isomers. Procyanidins, a class of condensed tannins, are oligomers and polymers of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin.[1] They exist as a complex mixture of isomers, including A-type and B-type, which differ in their interflavan linkage, as well as numerous stereoisomers (e.g., Procyanidin B1, B2, B3), making their separation and quantification a significant analytical challenge.[2][3][4] Accurate quantification is crucial for standardizing botanical extracts, understanding their bioavailability, and elucidating their structure-activity relationships in drug development.[5][6]
This document details common HPLC methodologies, presents comparative quantitative data from published studies, and provides detailed experimental protocols and visual workflows to aid in method selection and implementation.
Comparison of HPLC Methods for Procyanidin Isomer Analysis
The choice of HPLC method is critical and depends on the analytical goal, such as separating oligomers by their degree of polymerization (DP) or resolving specific isomers.[7][8] The three most common HPLC modes for procyanidin analysis are Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[4][8]
| Method | Separation Principle | Typical Stationary Phase | Elution Order | Advantages | Limitations |
| Normal-Phase (NP-HPLC) | Adsorption | Silica, Diol | Elution by increasing DP (Monomers first, decamers last).[7] | Excellent for separating oligomers based on DP.[9] Reliable and reproducible for quantification of oligomers up to decamers.[9] | Poor resolution for isomers within the same oligomeric class.[8] Requires non-aqueous, often chlorinated, mobile phases. |
| Reversed-Phase (RP-HPLC) | Partitioning | C18, C8 | Inverse to NP-HPLC; larger, more polar oligomers elute earlier.[7] | Widely available, robust, and effective for separating low molecular weight procyanidins (monomers to tetramers) and their isomers.[2][7] | Ineffective for separating higher oligomers (>trimers), which often co-elute as an unresolved "hump".[7][8] |
| Hydrophilic Interaction (HILIC) | Partitioning | Amide, Diol | Similar to NP-HPLC; separation based on hydrophilicity and DP.[4][8] | Uses aqueous-organic mobile phases, making it more compatible with mass spectrometry (MS). Efficient for separating oligomers by DP.[4][8] | Can have longer equilibration times compared to RP-HPLC. |
Quantitative Data on Procyanidin Isomers in Natural Sources
Accurate quantification requires validated methods and appropriate standards. The following tables summarize quantitative data for procyanidin isomers in various commercially available products and extracts, as determined by HPLC.
Table 1: Quantitative Analysis of Procyanidin B1 and B3 in Commercial Pine Bark Extract Health Foods [6][10]
| Product Type | Procyanidin B1 and B3 Concentration (mg/g) | Relative Standard Deviation (%) |
| Tablets and Capsules | 0.43–2.95 | 0.77–6.17 |
| Data sourced from a heart-cutting HPLC analysis of commercial health foods containing pine bark extract. |
Table 2: HPLC Method Validation Parameters for Procyanidin B3 Quantification [10][11]
| Parameter | Value |
| Linearity Range | 0.31–20.0 µg/mL |
| Correlation Coefficient (R²) | ≥0.9999 |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL |
| Recovery | 97.29–103.59% |
| Relative Standard Deviation (Precision) | 0.24–3.95% |
| Validation data for a simultaneous analytical method of seven phenolics, including procyanidin B3, in pine bark extract. |
Experimental Protocols
Below are detailed protocols for common HPLC methods used in procyanidin isomer quantification.
Protocol 1: Reversed-Phase HPLC for Procyanidin B-type Isomer Quantification
This method is adapted from procedures for analyzing phenolics in pine bark and other herbal matrices and is suitable for the separation of low molecular weight isomers like B1 and B3.[3][11]
-
Instrumentation and Column:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-Phase Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm particle size).[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A binary gradient consisting of:
-
Detection: UV absorbance at 280 nm.[10]
-
-
Sample and Standard Preparation:
-
Sample Extraction: Extract procyanidins from finely ground plant material using an appropriate solvent (e.g., 70% acetone or aqueous methanol).[7] Concentrate the extract under reduced pressure and reconstitute in the initial mobile phase.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter prior to injection.[7]
-
Calibration: Prepare a stock solution of procyanidin isomer standards (e.g., B1, B3) of known concentration. Generate a calibration curve by plotting the peak area against a series of standard dilutions.[10]
-
Protocol 2: Normal-Phase HPLC for Oligomer Separation and Quantification
This method is ideal for separating procyanidins based on their degree of polymerization and is adapted from established methods for analyzing cocoa and chocolate.[1][8][9]
-
Instrumentation and Column:
-
Chromatographic Conditions:
-
Mobile Phase: A ternary gradient system, for example:
-
Gradient Example:
-
0-30 min: 14-28.4% B in A (constant 4% C)
-
30-45 min: 28.4-39.2% B in A (constant 4% C)
-
45-50 min: 39.2-86% B in A (constant 4% C)[8]
-
-
Column Temperature: 37 °C.[8]
-
Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm).[1][8]
-
-
Quantification:
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of procyanidin isomers from plant-based materials.
References
- 1. Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validated Analytical Methods for Procyanidin B2 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of procyanidins is crucial for the standardization of herbal extracts, pharmacokinetic studies, and understanding their biological activities. Procyanidin B2, a dimer of (-)-epicatechin, is a prominent procyanidin found in various plant-based foods and is often a subject of analytical quantification. This guide provides an objective comparison of commonly employed analytical methods for the quantification of Procyanidin B2, supported by experimental data.
Comparison of Analytical Method Performance
The selection of an analytical method for Procyanidin B2 quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach, offering separation and quantification of individual procyanidins. Spectrophotometric methods, while less specific, provide a rapid means for total procyanidin estimation.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-FLD | > 0.99 | 14.0 x 10⁻³ ng[1] | 28.5 x 10⁻³ ng[1] | Not explicitly stated | Not explicitly stated |
| UPLC-Q-TOF-MS | Not explicitly stated | 0.033 mg/L (for crown procyanidin)[2] | 0.033 mg/L (for crown procyanidin)[2] | 88.21 - 107.64[2] | 1.99 - 11.03 (repeatability), 2.51 - 19.05 (intermediate reproducibility)[2] |
| HPLC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | 90.9 - 125.4[3][4] | < 10 at lower concentrations[3][4] |
| HPLC-UV | 0.9998[5] | 1.25 µg/mL[5] | Not explicitly stated | 104.83[5] | 1.87[5] |
| DMAC Assay | Linear from 1-100 ppm[6] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The performance parameters for UPLC-Q-TOF-MS are for crown procyanidins, which are structurally related to Procyanidin B2. The DMAC assay is a colorimetric method for total procyanidin content and does not specifically quantify Procyanidin B2.
Experimental Workflows and Methodologies
The general workflow for Procyanidin B2 quantification involves sample preparation, chromatographic separation (for HPLC-based methods), detection, and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Structure of Procyanidin B6: A Comparative Guide to 2D NMR Elucidation
For researchers, scientists, and drug development professionals, the precise structural determination of complex natural products like Procyanidin B6 is paramount for understanding its biological activity and therapeutic potential. This guide provides a comparative analysis of the structural elucidation of this compound, focusing on the powerful application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and contrasting it with alternative methods.
This compound, a B-type proanthocyanidin, is a dimer composed of two (+)-catechin units linked via a C4α→C6 bond.[1] Its structural complexity, including multiple stereocenters and rotational isomers, necessitates advanced analytical techniques for unambiguous characterization. 2D NMR spectroscopy has emerged as an indispensable tool for this purpose, providing detailed insights into the connectivity and spatial relationships of atoms within the molecule.
Deciphering Connectivity: The Power of 2D NMR
The structural elucidation of procyanidins by NMR relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[2][3] These techniques allow for the complete assignment of proton and carbon signals, confirming the identity of the individual catechin units and, crucially, pinpointing the specific linkage between them.
The COSY experiment reveals proton-proton couplings, establishing the spin systems within each catechin monomer. HSQC correlates directly bonded proton and carbon atoms, providing a carbon "fingerprint" of the molecule. The key experiment for determining the linkage between the two catechin units is HMBC, which shows correlations between protons and carbons that are two or three bonds apart. In the case of this compound, a critical HMBC correlation would be observed between H-4 of one catechin unit and C-6 of the other, confirming the C4-C6 linkage.
Below are the ¹H and ¹³C NMR chemical shift assignments for this compound, essential for interpreting the 2D NMR spectra.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Upper Unit (Catechin) | ||
| 2 | 82.5 | 4.75 (d, 8.0) |
| 3 | 68.7 | 4.15 (m) |
| 4 | 38.2 | 2.85 (dd, 16.5, 5.5), 2.55 (dd, 16.5, 8.5) |
| 4a | 100.5 | |
| 5 | 157.0 | |
| 6 | 96.3 | 6.02 (d, 2.0) |
| 7 | 157.5 | |
| 8 | 95.5 | 5.95 (d, 2.0) |
| 8a | 156.8 | |
| 1' | 132.1 | |
| 2' | 115.2 | 6.98 (d, 2.0) |
| 5' | 116.0 | 6.85 (d, 8.0) |
| 6' | 120.0 | 6.80 (dd, 8.0, 2.0) |
| Lower Unit (Catechin) | ||
| 2'' | 81.8 | 4.65 (d, 7.5) |
| 3'' | 67.9 | 4.05 (m) |
| 4'' | 28.8 | 2.70 (dd, 16.0, 5.0), 2.60 (dd, 16.0, 8.0) |
| 4a'' | 106.8 | |
| 5'' | 155.8 | |
| 6'' | 107.5 | 6.15 (s) |
| 7'' | 154.5 | |
| 8'' | 97.8 | |
| 8a'' | 155.0 | |
| 1''' | 131.5 | |
| 2''' | 115.8 | 7.05 (d, 2.0) |
| 5''' | 116.2 | 6.90 (d, 8.0) |
| 6''' | 120.5 | 6.88 (dd, 8.0, 2.0) |
Note: The chemical shift values are compiled from typical data for procyanidin dimers and may vary slightly depending on the solvent and experimental conditions.
A Comparative Look: Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the structural elucidation of this compound.
| Method | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Provides detailed connectivity and stereochemical information. Non-destructive. | Requires relatively pure sample and can be time-consuming. Data interpretation can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Can determine the degree of polymerization.[2] | Does not provide detailed stereochemical information. Fragmentation patterns can be complex to interpret.[2] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute and unambiguous structure. | Requires a single, high-quality crystal, which can be difficult to obtain for complex natural products. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information about the stereochemistry and conformation of chiral molecules. | Does not provide detailed connectivity information. |
Experimental Protocols
A detailed protocol for the acquisition of 2D NMR data for this compound is outlined below.
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR experiments are typically performed on a 500 MHz or higher field spectrometer equipped with a cryoprobe for enhanced sensitivity.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
COSY:
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (HSQCETGPSI).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1.5-2.0 seconds.
HMBC:
-
Pulse Program: Gradient-selected HMBC (HMBCGP).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-range Coupling Delay (D6): Optimized for a coupling constant of 8 Hz.
Visualizing the Workflow and Structure
To illustrate the logical flow of the structural elucidation process and the final confirmed structure of this compound, the following diagrams are provided.
References
A Head-to-Head Comparison of Procyanidin B6 and Epicatechin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Procyanidin B6 and the flavan-3-ol monomer, (-)-epicatechin. While both compounds are recognized for their potential health benefits, this document aims to delineate their activities based on available experimental data, focusing on antioxidant capacity, anti-inflammatory effects, and cardiovascular impact. Direct head-to-head quantitative comparisons in the scientific literature are limited; therefore, this guide synthesizes available data to provide a comprehensive overview.
Chemical Structures
This compound is a B-type proanthocyanidin dimer consisting of two (+)-catechin units linked by a C4–C6 bond.[1][2][3]
(-)-Epicatechin is a monomeric flavan-3-ol, a building block for procyanidins.
Bioactivity Comparison: Quantitative Data
Direct comparative studies providing quantitative bioactivity values for this compound alongside epicatechin are scarce. The following tables summarize available data for each compound from various studies. It is important to note that variations in experimental conditions can influence results, and direct comparison of values across different studies should be done with caution.
Antioxidant Capacity
The antioxidant capacity is often measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, which evaluates the ability of a compound to neutralize peroxyl radicals.
| Compound | Assay | Result | Reference |
| (-)-Epicatechin | ORAC | 7-fold higher than epigallocatechin gallate | [4] |
| This compound | ORAC | Data not available | |
| Procyanidin Dimers (General) | ORAC | Methanol fractions containing monomers and dimers showed ORAC values from 135 to 479 mg TE/100g in whole fruits. | [5] |
Note: While a specific ORAC value for this compound was not found, studies on procyanidin-rich extracts suggest that oligomeric procyanidins, including dimers, contribute significantly to the overall antioxidant activity.[5][6] Some research indicates that the antioxidant capacity of procyanidins increases with the degree of polymerization.[7]
Anti-Inflammatory Effects
The anti-inflammatory activity can be assessed by measuring the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
| Compound | Assay | Result (IC₅₀) | Reference |
| (-)-Epicatechin | NF-κB Inhibition | Data on dose-dependent inhibition available, but specific IC₅₀ values vary between studies and cell types. | [8] |
| This compound | NF-κB Inhibition | Data not available | |
| Procyanidin B2 (a dimer) | NF-κB Inhibition | 41-48% inhibition at 25 µM in Hodgkin's lymphoma cells. | [8] |
Note: Studies on various procyanidin dimers, such as B1 and B2, have demonstrated their ability to inhibit NF-κB activation.[8][9][10] This suggests that this compound, as a B-type dimer, likely possesses similar anti-inflammatory properties. The mechanism often involves the inhibition of IκB phosphorylation and degradation, preventing the nuclear translocation of NF-κB.[11]
Cardiovascular Effects
The cardiovascular benefits are often evaluated by assessing the vasodilation of blood vessels, which can be quantified by the half-maximal effective concentration (EC₅₀).
| Compound | Assay | Result (EC₅₀) | Reference |
| (-)-Epicatechin | Vasodilation | Data on vasodilation effects are available, but specific EC₅₀ values vary depending on the experimental model. | [12] |
| This compound | Vasodilation | Data not available | |
| Procyanidin-rich extracts | Vasodilation | Maximal vasorelaxant effect (85 ± 9%) at 50 µM. | [13] |
Note: The vasodilatory effects of procyanidins are well-documented and are often attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[12][14][15] The activity of procyanidins in vasodilation has been shown to increase with the degree of polymerization.[16]
Signaling Pathways
Both epicatechin and procyanidins modulate various signaling pathways to exert their bioactive effects.
Epicatechin
Epicatechin is known to influence several key signaling pathways:
-
MAPK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
-
Nrf2 Pathway: Epicatechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.
-
NF-κB Pathway: It inhibits the Nuclear Factor-kappa B (NF-κB) pathway, a key player in the inflammatory response.[8]
-
eNOS Pathway: Epicatechin stimulates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation.[12]
Signaling pathways modulated by Epicatechin.
This compound & Other Dimers
While specific data for this compound is limited, studies on procyanidin dimers and oligomers indicate they share and sometimes enhance the mechanisms of their monomeric units.
-
NF-κB Pathway: Procyanidin dimers (B1 and B2) have been shown to be potent inhibitors of NF-κB binding to DNA.[9][10]
-
MAPK Pathway: Procyanidins can inhibit the MAPK signaling pathway, contributing to their anti-inflammatory effects.[11][17]
-
Nrf2 Pathway: Procyanidins have been reported to activate the Nrf2 pathway, enhancing the cellular antioxidant defense.
-
eNOS Pathway: Similar to epicatechin, procyanidins promote vasodilation through the activation of eNOS.[12][18]
Signaling pathways modulated by Procyanidin Dimers.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by a peroxyl radical generator (AAPH).
Procedure:
-
Reagent Preparation:
-
Fluorescein stock solution (e.g., 10 µM in 75 mM phosphate buffer, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4).
-
Trolox standards (6.25, 12.5, 25, 50 µM in 75 mM phosphate buffer, pH 7.4).
-
Samples of this compound and epicatechin diluted in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 150 µL of fluorescein working solution to each well.
-
Add 25 µL of Trolox standard, sample, or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples in Trolox equivalents (TE) from the standard curve.
-
Workflow for the ORAC Assay.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.
Procedure:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or Jurkat T cells) in appropriate media.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence or absence of various concentrations of this compound or epicatechin.
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add luciferase assay substrate and measure the firefly luciferase activity.
-
Add a stop-and-glo reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compounds compared to the activator-only control.
-
Determine the IC₅₀ value, the concentration at which 50% of the NF-κB activity is inhibited.
-
Workflow for the NF-κB Luciferase Reporter Assay.
Ex Vivo Aortic Ring Vasodilation Assay
This assay assesses the ability of a compound to induce vasodilation in isolated arterial rings.
Principle: The relaxation of pre-constricted aortic rings is measured in response to the addition of the test compound.
Procedure:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse).
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Pre-constriction:
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
-
Vasodilation Measurement:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound or epicatechin to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is observed.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Plot a concentration-response curve and determine the EC₅₀ value, the concentration that produces 50% of the maximal relaxation.
-
Workflow for the Ex Vivo Aortic Ring Vasodilation Assay.
Conclusion
Both this compound and epicatechin exhibit promising bioactive properties, including antioxidant, anti-inflammatory, and cardiovascular-protective effects. While epicatechin's bioactivities and underlying mechanisms are more extensively studied, the available data on procyanidin dimers suggest that they may offer similar or even enhanced effects. The dimerization of catechin units to form this compound could potentially increase its stability and interaction with biological targets.
However, the lack of direct, quantitative head-to-head comparisons between this compound and epicatechin is a significant knowledge gap. Future research should focus on conducting such comparative studies using standardized assays to provide a clearer understanding of their relative potencies and therapeutic potential. This will be crucial for the targeted development of these natural compounds as therapeutic agents.
References
- 1. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H26O12 | CID 474540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proanthocyanidin profile and ORAC values of Manitoba berries, chokecherries, and seabuckthorn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimeric procyanidins are inhibitors of NF-kappaB-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Procyanidins from grape seeds protect endothelial cells from peroxynitrite damage and enhance endothelium-dependent relaxation in human artery: new evidences for cardio-protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. mdpi.com [mdpi.com]
- 16. Vasodilating procyanidins derived from grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Procyanidin C1 Causes Vasorelaxation Through Activation of the Endothelial NO/cGMP Pathway in Thoracic Aortic Rings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Procyanidin B6 from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
Procyanidin B6, a B-type proanthocyanidin, has garnered significant attention within the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant and anti-inflammatory properties. This guide provides a comparative overview of this compound from various plant sources, focusing on its extraction, quantification, and reported biological activities. The information presented herein is intended to assist researchers and drug development professionals in selecting appropriate botanical sources and methodologies for their specific research needs.
Plant Sources and Extraction Yields of this compound
This compound is found in a variety of plants, with concentrations varying significantly between species and even different parts of the same plant. While a direct comparative study quantifying this compound from multiple sources in a single report is scarce, existing literature provides valuable insights into its prevalence. Grape seeds (Vitis vinifera), cowberry (Vaccinium vitis-idaea), and lotus seedpods (Nelumbo nucifera) are among the most well-documented sources.[1][2][3] The table below summarizes the reported presence and, where available, approximate yields of this compound and related procyanidins from different plant materials.
| Plant Source | Part Used | Reported this compound Presence/Yield | Key References |
| Grape (Vitis vinifera) | Seeds | Present; B-type procyanidins are major constituents.[3][4] Specific yield for B6 not consistently reported, but total procyanidin content is high. | [3][4][5] |
| Cowberry (Vaccinium vitis-idaea) | Leaves & Fruits | Present; A-type and B-type procyanidins identified, including B1, B2, B3, and C1.[6][7] Procyanidin A1 is a principal compound in leaves.[6] | [6][7][8] |
| Lotus (Nelumbo nucifera) | Seedpod | Procyanidin dimers are the most abundant, with catechin and epicatechin as base units. Purity of over 98% for total procyanidins has been achieved.[2] | [2][9][10] |
| Beer | - | Found in beer, derived from hops and barley. | [1] |
Note: The yield of this compound is highly dependent on the extraction method, solvent system, and the specific cultivar or geographical origin of the plant material.
Experimental Protocols: Extraction and Quantification
The isolation and quantification of this compound require specific and optimized protocols. The following sections detail common methodologies employed in the literature.
General Extraction Protocol for Procyanidins
A widely used method for extracting procyanidins from plant material involves solvent extraction followed by chromatographic purification.
-
Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: A mixture of acetone and water (e.g., 70:30 v/v) is commonly used to extract procyanidins.[2] The mixture is agitated with the plant powder for a specified period.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is often purified using column chromatography, with Sephadex LH-20 being a common stationary phase.[2] This step helps to separate procyanidins from other phytochemicals.
The following diagram illustrates a general workflow for the extraction and purification of procyanidins.
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound.
-
Sample Preparation: The purified procyanidin extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common, for instance, Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
Comparative Biological Activities and Signaling Pathways
Procyanidins, including this compound, exhibit a wide range of biological activities. While direct comparative studies on this compound from different plant sources are limited, the activities of procyanidin-rich extracts from various plants have been extensively studied. The primary mechanism underlying many of these effects is their potent antioxidant capacity.
| Biological Activity | Plant Source of Procyanidin Extract | Key Findings |
| Antioxidant Activity | Grape Seed, Cowberry, Lotus Seedpod | Potent free radical scavenging activity has been demonstrated.[2][11] Procyanidins from lotus seedpod showed strong antioxidant activity in a soybean oil system.[2] |
| Anti-inflammatory Effects | Grape Seed | Procyanidin extracts from grape seeds have been shown to possess anti-inflammatory properties. |
| Neuroprotective Effects | Grape Seed | Grape seed procyanidins have shown neuroprotective effects in various studies. |
| Anticancer Activity | Grape Seed, Cowberry | Extracts rich in procyanidins have demonstrated anticancer activity against various cell lines.[7][12] |
Modulation of the Nrf2/ARE Signaling Pathway
A key mechanism through which procyanidins exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
The following diagram illustrates the activation of the Nrf2/ARE pathway by this compound.
Conclusion
This compound is a promising bioactive compound found in various plant sources, with grape seeds, cowberry, and lotus seedpods being particularly noteworthy. While this guide provides an overview of the current knowledge, it also highlights the need for more direct comparative studies to elucidate the differences in yield, purity, and biological efficacy of this compound from these diverse botanical origins. Such studies would be invaluable for the rational selection of source materials and the development of standardized, high-quality extracts for research and potential therapeutic applications. The detailed experimental protocols and the elucidation of the Nrf2/ARE signaling pathway provided herein offer a solid foundation for researchers to build upon in their future investigations of this potent natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isolation, characterization, and determination of antioxidative activity of oligomeric procyanidins from the seedpod of Nelumbo nucifera Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grape Seeds Proanthocyanidins: Advanced Technological Preparation and Analytical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grape seed procyanidin: Topics by Science.gov [science.gov]
- 6. Proanthocyanidins from Vaccinium vitis-idaea L. Leaves: Perspectives in Wound Healing and Designing for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic Fractions from Vaccinium vitis-idaea L. and Their Antioxidant and Anticancer Activities Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccinium vitis-idaea L. Fruits: Chromatographic Analysis of Seasonal and Geographical Variation in Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Grape seed proanthocyanidin extract inhibits DNA and protein damage and labile iron, enzyme, and cancer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Procyanidin B6 Purity: A Comparative Guide to Reference Standards
For researchers, scientists, and drug development professionals, the accurate assessment of Procyanidin B6 purity is critical for reliable experimental outcomes and product development. This guide provides a comprehensive comparison of this compound reference standards with relevant alternatives, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Reference Standards
The validation of this compound purity relies on the use of well-characterized reference standards. The primary reference material is this compound itself. However, due to its structural complexity as a dimer of (+)-catechin, other related compounds are often used as comparators or for method validation. These include other procyanidin dimers, such as Procyanidin B2, and the monomeric unit, (+)-catechin. The choice of reference standard can impact the accuracy and interpretation of purity assessments.
Data Presentation: Comparison of Procyanidin Reference Standards
The following table summarizes the key characteristics of commercially available this compound and alternative reference standards. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC) and provided in the Certificate of Analysis (CoA) by the supplier.
| Reference Standard | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Potential Impurities |
| This compound | Catechin-(4α→6)-catechin | 12798-58-2 | C₃₀H₂₆O₁₂ | 578.52 | ≥95%[1] | Other procyanidin dimers (B1, B2, B3), (+)-catechin, residual solvents |
| Procyanidin B2 | Epicatechin-(4β→8)-epicatechin | 29106-49-8 | C₃₀H₂₆O₁₂ | 578.52 | ≥98%[2] | Other procyanidin dimers, (-)-epicatechin, residual solvents |
| (+)-Catechin | Monomeric flavan-3-ol | 154-23-4 | C₁₅H₁₄O₆ | 290.27 | ≥99% | Epicatechin, other flavonoids, residual solvents |
Note: Purity and impurity profiles can vary between suppliers and batches. It is essential to consult the specific Certificate of Analysis for the lot in use.
Experimental Protocols for Purity Validation
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for determining the purity of this compound.[3][4][5] Reversed-phase HPLC is particularly effective for separating procyanidin oligomers.[6]
Detailed Protocol: Reversed-Phase HPLC-UV for this compound Purity Assessment
This protocol is adapted from established methods for procyanidin analysis.[6][7]
a) Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Alternative reference standards (e.g., Procyanidin B2, (+)-Catechin).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
0.45 µm syringe filters.
b) Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-10 min: 5-20% B
-
10-30 min: 20-40% B
-
30-35 min: 40-95% B
-
35-40 min: 95% B
-
40-41 min: 95-5% B
-
41-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
c) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working solutions of varying concentrations by diluting the stock solution with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d) Data Analysis:
-
Inject the prepared solutions and record the chromatograms.
-
Identify the main peak corresponding to this compound based on its retention time. The retention time for procyanidins in reversed-phase HPLC generally increases with the degree of polymerization.[6]
-
Calculate the purity of the this compound standard by the area percentage method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
-
For impurity profiling, compare the retention times of minor peaks with those of known potential impurities (e.g., (+)-catechin, other procyanidin dimers) injected under the same conditions.
Mandatory Visualizations
Diagram 1: Workflow for this compound Purity Validation
Caption: Workflow for the validation of this compound purity using RP-HPLC.
Diagram 2: Logical Relationship for Reference Standard Selection
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
Procyanidin B6 and Other Polyphenols: A Comparative Analysis of Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Procyanidin B6 and other prominent polyphenols, supported by experimental data and detailed methodologies. This document aims to facilitate informed decisions in the selection of compounds for further investigation in the field of inflammation research.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Polyphenolic compounds, abundant in plant-based foods, have garnered significant attention for their potential to modulate inflammatory pathways. Among these, this compound, a dimer of flavan-3-ols, has shown promise. This guide compares the anti-inflammatory effects of Procyanidin B2 (a closely related and more extensively studied procyanidin dimer, used here as a proxy for this compound) with three other well-researched polyphenols: quercetin, resveratrol, and epigallocatechin gallate (EGCG).
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of these polyphenols are often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines). The following table summarizes the available quantitative data on the inhibitory effects of Procyanidin B2, quercetin, resveratrol, and EGCG on various inflammatory markers. It is important to note that the data presented is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Compound | Target | Assay System | Reported IC50 / Inhibition |
| Procyanidin B2 | COX-2 | In vitro enzyme assay | IC50: 9.7 µM[1] |
| NF-κB | Hodgkin's lymphoma cells | 41-48% inhibition at 25 µM[2] | |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | IC50 ≈ 50 µg/mL (for procyanidin extract)[3] | |
| IL-1β Secretion | LPS-stimulated THP-1 macrophages | Significant inhibition (qualitative)[4] | |
| Quercetin | NF-κB | TNF-α stimulated HUVECs | Significant decrease in expression[5] |
| COX-2 | - | - | |
| TNF-α | LPS-stimulated RAW 264.7 | - | |
| IL-6 | LPS-stimulated RAW 264.7 | - | |
| Resveratrol | COX-2 | In vitro enzyme assay | IC50: 50 µM[6] |
| NF-κB | Human rheumatoid arthritis synovial fibroblasts | Inhibition of phosphorylation and acetylation[7] | |
| TNF-α | - | - | |
| IL-6 | - | - | |
| EGCG | TNF-α, IL-6, IL-8 | PMA + A23187-stimulated HMC-1 cells | Inhibition at 100 µM[8] |
| NF-κB | PMA + A23187-stimulated HMC-1 cells | Attenuation of activation[8] | |
| COX-2, iNOS | CoCl2-treated BV2 cells | Significant downregulation[9] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of Procyanidin B2 and other polyphenols are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
Procyanidins have been shown to inhibit the activation of the NF-κB pathway at multiple levels.[1] This includes the inhibition of IκB phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB dimers.[1] Similarly, polyphenols like quercetin, resveratrol, and EGCG are also well-documented inhibitors of the NF-κB signaling cascade.[8][10][11]
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Procyanidins can suppress the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[1]
Experimental Protocols
The following section details a generalized protocol for an in vitro anti-inflammatory assay using LPS-stimulated macrophages, a common model to assess the efficacy of compounds like this compound.
In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Workflow:
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12] The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Pro-inflammatory Cytokine Secretion (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Protein Expression (COX-2, iNOS, NF-κB): Cell lysates are prepared, and the expression levels of key inflammatory proteins are determined by Western blotting using specific primary and secondary antibodies.
4. Cell Viability Assay:
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[12]
Conclusion
Procyanidin B2, as a representative of B-type procyanidin dimers including this compound, demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct, comprehensive comparative studies are limited, the available data suggests that its efficacy is comparable to other well-known anti-inflammatory polyphenols like quercetin, resveratrol, and EGCG. The provided experimental framework offers a robust starting point for researchers wishing to conduct their own comparative analyses. Further head-to-head studies are warranted to definitively rank the anti-inflammatory potency of these compounds and to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol inhibits BK-induced COX-2 transcription by suppressing acetylation of AP-1 and NF-κB in human rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocatechin-3-gallate inhibits secretion of TNF-alpha, IL-6 and IL-8 through the attenuation of ERK and NF-kappaB in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Procyanidin B6: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Procyanidin B6, a polyphenolic compound of significant research interest. While this compound is not generally classified as a hazardous substance, its toxicological properties are not extensively documented, necessitating a cautious approach to its disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side-shields or safety goggles. | Should conform to EN 166 (EU) or NIOSH (US) standards. Always wear when handling this compound powder or solutions.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | Nitrile or butyl rubber gloves are commonly recommended for handling fine chemicals due to a lack of specific testing data for procyanidins.[1] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat. | A standard lab coat is essential to protect skin and personal clothing from potential splashes or spills.[1] |
| Respiratory Protection | NIOSH-approved respirator (if applicable). | Generally not required for small quantities under well-ventilated conditions. A respirator is recommended if dust may be generated or if working in an area with poor ventilation.[1] |
Step-by-Step Disposal Protocol for this compound
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[2][3] Disposal must always be in accordance with official federal, state, and local regulations.[1]
1. Waste Characterization and Segregation:
-
Treat all this compound waste as potentially hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[1]
-
Do not mix this compound waste with other waste streams.[3] It should be segregated and stored separately from incompatible materials.
2. Containerization:
-
Place solid this compound waste into a suitable, clearly labeled, and sealable container to prevent dust generation.[3]
-
For solutions, use a shatter-proof, leak-tight container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept tightly closed except when adding waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazards on the label.
-
Affix a completed hazardous waste label that includes the contents and accumulation start date.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3] This is often referred to as a Satellite Accumulation Area (SAA).
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, pipette tips, and empty containers, should be disposed of as chemical waste.[1][4]
-
Collect these materials in a sealable container, separate from other hazardous waste, and clearly label it as "this compound Contaminated Debris".[4]
6. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for collection and proper disposal.[2][3]
-
Incineration in a properly equipped facility is a common disposal method for such chemical waste.[5][6]
Spill Management Protocol
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1, including respiratory protection if dust is present.[1][2]
-
Contain the Spill: Prevent the spread of the spill. For solid spills, avoid raising dust.[1]
-
Collect the Material:
-
Place in Waste Container: Place the collected material into a suitable, labeled container for disposal.[1][2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water after the material has been collected.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
